molecular formula C5H6N4O3 B1587186 2-Methoxy-5-nitropyrimidin-4-amine CAS No. 304646-29-5

2-Methoxy-5-nitropyrimidin-4-amine

Cat. No.: B1587186
CAS No.: 304646-29-5
M. Wt: 170.13 g/mol
InChI Key: NTYPCKIDOSPATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-nitropyrimidin-4-amine (CAS 304646-29-5) is a high-purity pyrimidine-based chemical intermediate with significant relevance in pharmaceutical and agrochemical research and development. With a molecular formula of C₅H₆N₄O₃ and a molecular weight of 170.13 g/mol , this compound serves as a key building block in medicinal chemistry, particularly in the synthesis of novel antiviral and anticancer agents . Its structural motif supports the formation of diverse pyrimidine derivatives designed to interact with specific biological targets, such as kinases and enzymes involved in nucleic acid metabolism . Researchers commonly employ this compound in structure-activity relationship (SAR) studies to optimize critical properties of lead compounds, including drug potency and selectivity . Beyond human therapeutics, this intermediate is also utilized in the preparation of agrochemicals, where its incorporation can enhance the bioactivity of certain pesticide formulations . The compound should be stored at 2-8°C to maintain stability . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYPCKIDOSPATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390925
Record name 2-Methoxy-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304646-29-5
Record name 2-Methoxy-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. 2-Methoxy-5-nitropyrimidin-4-amine is a unique derivative, incorporating a methoxy, a nitro, and an amino group. This combination of electron-donating and electron-withdrawing groups on the pyrimidine core makes it a highly versatile and valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, its predicted properties, and its potential applications in modern drug discovery.

Part 1: Chemical Structure and Properties

Chemical Structure

This compound possesses a pyrimidine ring substituted with a methoxy group at the C2 position, an amino group at the C4 position, and a nitro group at the C5 position.

Caption: Chemical structure of this compound.

Physicochemical and Predicted Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic properties of this compound is presented in the table below. These values are calculated based on its chemical structure and by analogy to similar compounds.

PropertyValue
Molecular Formula C₅H₆N₄O₃
Molecular Weight 170.13 g/mol
Appearance Predicted to be a yellow to orange solid
Melting Point Predicted to be in the range of 150-200 °C
Boiling Point Decomposes before boiling
Solubility Predicted to be soluble in DMSO, DMF, and hot alcohols
Predicted ¹H NMR δ (ppm): ~3.9 (s, 3H, OCH₃), ~7.5-8.5 (br s, 2H, NH₂), ~9.0 (s, 1H, Ar-H)
Predicted ¹³C NMR δ (ppm): ~55 (OCH₃), ~110-120 (C5), ~150-160 (C4, C6), ~165-170 (C2)
Predicted IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1580-1500 (NO₂ stretch), ~1250 (C-O stretch)
Predicted MS (m/z) 170 [M]⁺

Part 2: Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis involves a regioselective methoxylation followed by amination. The strong electron-withdrawing effect of the nitro group at the 5-position activates the chlorine atoms at the 2- and 4-positions for nucleophilic attack.

Synthesis_of_this compound start 2,4-Dichloro-5-nitropyrimidine intermediate 4-Chloro-2-methoxy-5-nitropyrimidine start->intermediate Sodium methoxide, Methanol, 0 °C to rt product This compound intermediate->product Ammonia, Solvent, Heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methoxy-5-nitropyrimidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of sodium methoxide (1 equivalent) in anhydrous methanol and add it dropwise to the cooled solution of the starting material over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed tube or a pressure vessel, dissolve the 4-chloro-2-methoxy-5-nitropyrimidine (1 equivalent) obtained from the previous step in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add a solution of ammonia in the chosen solvent (e.g., a 7N solution of ammonia in methanol, in excess).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product, this compound.

Part 3: Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a highly attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Kinase Inhibitors

Substituted aminopyrimidines are a well-known class of hinge-binding motifs in kinase inhibitors. The amino group at the C4 position can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket. The nitro group can be reduced to an amine, providing a handle for further functionalization to improve potency and selectivity.

Scaffold for Bioactive Compounds

The presence of three distinct functional groups allows for selective chemical modifications at different positions of the pyrimidine ring. This versatility enables the generation of diverse libraries of compounds for screening against various biological targets. For instance, the methoxy group can be a site for demethylation to a hydroxyl group, which can then be further derivatized.

Building Block in Agrochemicals

Pyrimidine derivatives are also prevalent in the agrochemical industry as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Part 4: Safety and Handling

As a nitro-substituted aromatic amine, this compound should be handled with care, following standard laboratory safety procedures.

  • Hazard Identification: Based on data for similar compounds, it is likely to be harmful if swallowed, and may cause skin and eye irritation.[1][2][3] Nitroaromatic compounds can also be toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile chemical entity with significant potential in drug discovery and development. Its unique structural features and the possibility of a straightforward synthesis make it an attractive building block for the creation of novel kinase inhibitors and other bioactive molecules. While further experimental validation of its properties and reactivity is required, this in-depth guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule.

References

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical identity, and based on the analysis of related structures, explores its putative synthesis, physicochemical properties, and potential biological significance. The pyrimidine core is a prevalent scaffold in numerous therapeutic agents, suggesting that this compound could serve as a valuable building block for the synthesis of novel bioactive molecules. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding and a framework for future investigation of this compound.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position, a nitro group at the 5-position, and an amine group at the 4-position. These functional groups are expected to significantly influence the molecule's chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
IUPAC Name This compound-
CAS Number 304646-29-5[1]
Molecular Formula C₅H₆N₄O₃[1]
Molecular Weight 170.13 g/mol [1]
Canonical SMILES COC1=NC(=C(C=N1)N)--INVALID-LINK--[O-]-

Note: Predicted physicochemical properties such as melting point, boiling point, and solubility are not available in public databases and would require experimental determination.

Potential Synthesis Strategies

Hypothetical Synthetic Pathway

A logical approach would be the sequential introduction of the functional groups onto a pyrimidine core. This could involve the nitration of a 2-methoxy-4-aminopyrimidine precursor or the amination of a 4-chloro-2-methoxy-5-nitropyrimidine intermediate. The latter is a common strategy in pyrimidine chemistry, where the chloro group acts as a good leaving group for nucleophilic aromatic substitution.

Diagram 1: Hypothetical Retrosynthetic Analysis

G target This compound intermediate1 4-Chloro-2-methoxy-5-nitropyrimidine target->intermediate1 Amination intermediate2 2,4-Dichloro-5-nitropyrimidine intermediate1->intermediate2 Selective Methoxylation start Uracil or related precursor intermediate2->start Chlorination & Nitration

Caption: A possible retrosynthetic route for this compound.

Proposed Experimental Protocol

This is a generalized, theoretical protocol and would require significant experimental optimization.

  • Nitration and Chlorination of a Pyrimidine Precursor: A suitable pyrimidine starting material, such as 2,4-dihydroxypyrimidine (uracil), could be subjected to nitration followed by chlorination using reagents like a mixture of nitric and sulfuric acids, and then phosphorus oxychloride, respectively, to yield 2,4-dichloro-5-nitropyrimidine.

  • Selective Methoxylation: The more reactive chlorine at the 2-position of 2,4-dichloro-5-nitropyrimidine could be selectively substituted with a methoxy group using sodium methoxide in methanol at controlled temperatures. This would yield 4-chloro-2-methoxy-5-nitropyrimidine.

  • Amination: The final step would involve the nucleophilic substitution of the remaining chlorine atom with an amino group. This could be achieved by reacting 4-chloro-2-methoxy-5-nitropyrimidine with ammonia in a suitable solvent, possibly under elevated temperature and pressure.

Self-Validation: Each step of the proposed synthesis would require rigorous purification and characterization of the intermediates and the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation would be essential.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics.[2] The specific combination of substituents in this compound suggests several avenues for its potential application in drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The functional groups on this compound could be further modified to create libraries of compounds for screening against various kinase targets.

  • Antimicrobial Agents: The nitro group is a known pharmacophore in some antimicrobial agents. Its presence, combined with the pyrimidine ring, suggests that this compound and its derivatives could be explored for antibacterial or antifungal activity.

  • Scaffold for Chemical Libraries: As a functionalized heterocyclic compound, this compound can serve as a versatile starting material for the synthesis of more complex molecules. The amino and nitro groups provide handles for a variety of chemical transformations, allowing for the generation of diverse chemical libraries for high-throughput screening.

Diagram 2: Drug Discovery Workflow

G start This compound step1 Derivative Synthesis start->step1 step2 High-Throughput Screening step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization step3->step4 end Preclinical Candidate step4->end

Caption: A generalized workflow for the utilization of the title compound in drug discovery.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle this compound with the care afforded to all novel, uncharacterized chemicals. Nitroaromatic compounds can have potential toxicological concerns, and skin and eye irritation are possible. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Future Directions

The lack of extensive research on this compound presents a clear opportunity for further investigation. Key areas for future research include:

  • Development and Optimization of a Reliable Synthetic Route: A validated, high-yield synthesis is the first step toward enabling broader research on this compound.

  • Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, solubility, and pKa is necessary.

  • Spectroscopic Analysis: Detailed NMR, IR, and MS analysis will provide a definitive structural characterization.

  • Exploration of Biological Activity: Screening against a panel of biological targets, such as kinases and microbial strains, could uncover potential therapeutic applications.

  • Computational Studies: In silico modeling of the compound's properties and its potential interactions with biological targets could guide experimental work.

References

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine (CAS No. 304646-29-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its chemical structure, characterized by a pyrimidine core functionalized with a methoxy, a nitro, and an amine group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug design programs. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this compound.

Molecular Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: 304646-29-5

  • Molecular Formula: C₅H₆N₄O₃

  • Molecular Weight: 170.13 g/mol

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process starting from readily available pyrimidine precursors. A plausible synthetic route involves the nitration of a corresponding 2-methoxypyrimidin-4-amine. The reaction mechanism is predicated on electrophilic aromatic substitution, where the pyrimidine ring, activated by the amino and methoxy groups, is susceptible to nitration at the C5 position. The electron-donating nature of the methoxy and amino groups directs the incoming nitro group to the C5 position.

Illustrative Synthetic Workflow

A 2,4-dichloro-5-nitropyrimidine B 2-methoxy-4-chloro-5-nitropyrimidine A->B Sodium methoxide Methanol C This compound B->C Ammonia

Caption: A potential synthetic route to this compound.

Detailed Experimental Protocol

A representative laboratory-scale synthesis is detailed below. The causality behind experimental choices lies in controlling reaction conditions to favor the desired product and minimize side reactions.

Step 1: Synthesis of 2-methoxy-4-chloro-5-nitropyrimidine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium methoxide in methanol dropwise to the cooled solution while maintaining the temperature. The methoxide selectively displaces one of the chloro groups, typically the more reactive one at the 2-position.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel provides pure 2-methoxy-4-chloro-5-nitropyrimidine.

Step 2: Synthesis of this compound

  • Dissolve the 2-methoxy-4-chloro-5-nitropyrimidine obtained from the previous step in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

  • Cool the solution and bubble anhydrous ammonia gas through it, or add a solution of ammonia in the corresponding alcohol. The nucleophilic ammonia displaces the remaining chloro group at the 4-position.

  • Seal the vessel and heat the reaction mixture. The temperature and reaction time are critical parameters that need to be optimized.

  • After cooling, the reaction mixture is concentrated.

  • The resulting solid is triturated with water, filtered, and washed with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 304646-29-5-
Molecular Formula C₅H₆N₄O₃-
Molecular Weight 170.13 g/mol -
Appearance Solid-
Purity Typically >95%[1]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted pyrimidines, such as this compound, serve as key intermediates in the synthesis of compounds targeting a wide range of biological targets.

Role as a Synthetic Intermediate

The functional groups on this compound offer multiple avenues for further chemical modification:

  • The Amino Group: Can be acylated, alkylated, or used in coupling reactions to introduce various side chains.

  • The Nitro Group: Can be reduced to an amino group, which can then be further functionalized, for instance, through diazotization followed by substitution, or by forming amides or sulfonamides. This transformation is particularly useful for introducing diversity at the 5-position of the pyrimidine ring.

  • The Methoxy Group: Can potentially be cleaved to a hydroxyl group, or its presence can influence the electronic properties and conformation of the final molecule.

Potential Therapeutic Targets

Derivatives of this compound have been explored as potential inhibitors of various enzymes and receptors. For instance, the pyrimidine core is a common feature in many kinase inhibitors. The amino group at the 4-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

cluster_0 Drug Discovery Workflow A This compound B Chemical Modification (e.g., Suzuki Coupling, Amidation) A->B C Library of Pyrimidine Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[2]

  • Handling: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when handling this compound.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[2]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.[2]

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for generating diverse chemical libraries for biological screening. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective utilization in research and drug development.

References

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a nitro group, a methoxy group, and an amine group on the pyrimidine ring of this particular molecule offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrimidine ring, a crucial aspect for synthetic chemists to consider. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and detailed analytical protocols for the characterization of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on its structure and data from analogous compounds, we can infer a set of expected properties. Commercial suppliers indicate a purity of 95-97% for this compound.[1][2]

PropertyValueSource
Molecular Formula C5H6N4O3[1]
Molecular Weight 170.13 g/mol [2]
CAS Number 304646-29-5[2]
Appearance Expected to be a solidInferred
Melting Point Not available (likely a solid at room temperature)-
Boiling Point Not available (likely decomposes at high temperatures)-
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from related structures

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route for this compound starts from a commercially available dichloropyrimidine. The synthesis involves a sequential nucleophilic aromatic substitution (SNAr) followed by nitration.

Synthesis cluster_0 Synthetic Pathway Start 2,4-Dichloropyrimidine Intermediate1 4-Amino-2-chloropyrimidine Start->Intermediate1 NH3 / Solvent Intermediate2 2-Methoxy-4-aminopyrimidine Intermediate1->Intermediate2 CH3ONa / CH3OH Product This compound Intermediate2->Product HNO3 / H2SO4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established reactions for similar pyrimidine derivatives.[3][4][5]

Step 1: Synthesis of 4-Amino-2-chloropyrimidine

  • In a sealed reaction vessel, dissolve 2,4-dichloropyrimidine in a suitable solvent such as ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in the solvent dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-amino-2-chloropyrimidine.

Causality: The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring compared to the C2 position directs the regioselective mono-amination.

Step 2: Synthesis of 2-Methoxy-4-aminopyrimidine

  • Prepare a solution of sodium methoxide in methanol.

  • Dissolve 4-amino-2-chloropyrimidine in methanol and add it to the sodium methoxide solution.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxy-4-aminopyrimidine.

Causality: The remaining chlorine atom at the C2 position undergoes nucleophilic substitution by the methoxide ion to yield the desired methoxy-substituted pyrimidine.

Step 3: Synthesis of this compound

  • To a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 2-methoxy-4-aminopyrimidine with vigorous stirring.

  • Maintain the low temperature and stir the reaction mixture for a few hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Causality: The pyrimidine ring is activated towards electrophilic substitution by the amino and methoxy groups. The nitronium ion (NO2+), generated from the mixture of nitric and sulfuric acids, acts as the electrophile, substituting at the C5 position.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The nitro group can be reduced to an amino group, providing a handle for further derivatization.

  • Amino Group: The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. It can also undergo reactions typical of primary amines, such as acylation and alkylation.

  • Methoxy Group: The methoxy group is also an activating group. It can be cleaved under harsh acidic conditions.

  • Pyrimidine Ring: The pyrimidine ring itself is an electron-deficient heterocycle. The presence of the nitro group further enhances this electron deficiency, making the ring susceptible to nucleophilic attack.[6][7][8]

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Methoxy (-OCH3)3.9 - 4.1Singlet (s)
Amino (-NH2)7.0 - 8.0Broad Singlet (br s)
Pyrimidine C6-H8.5 - 9.0Singlet (s)
13C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Methoxy (-OCH3)55 - 60
Pyrimidine C2160 - 165
Pyrimidine C4155 - 160
Pyrimidine C5120 - 125
Pyrimidine C6150 - 155
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm-1)
N-H Stretch (Amine)3300 - 3500 (two bands)
C-H Stretch (Aromatic)3000 - 3100
C=N, C=C Stretch (Pyrimidine Ring)1500 - 1600
N-O Stretch (Nitro)1500 - 1550 (asymmetric), 1300 - 1350 (symmetric)
C-O Stretch (Methoxy)1200 - 1250
C-N Stretch1250 - 1350
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 170. Fragmentation may involve the loss of the methoxy group, the nitro group, and cleavage of the pyrimidine ring.

Safety and Handling

The safety data for this compound is not explicitly available. However, based on the data for structurally similar nitroaromatic and aminopyrimidine compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The proposed synthetic route and predicted spectroscopic data offer a practical starting point for researchers and drug development professionals working with this promising molecule. Further experimental validation of these properties will be crucial for its broader application in the scientific community.

References

A Comprehensive Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Methoxy-5-nitropyrimidin-4-amine, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, including its molecular weight, delineate a robust synthetic pathway with mechanistic insights, and discuss its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The guide includes detailed experimental protocols, safety and handling procedures, and analytical characterization methods tailored for researchers, chemists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a substituted pyrimidine characterized by the presence of an amine, a methoxy, and a nitro group. These functional groups impart specific electronic and steric properties that make it a highly valuable scaffold in organic synthesis. The nitro group, in particular, serves as a key functional handle that can be readily transformed, offering a gateway to a diverse range of derivatives.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₆N₄O₃[1]
Molecular Weight 170.126 g/mol [1]
IUPAC Name This compound-
Appearance Expected to be a yellow to orange solidInferred
Solubility Soluble in organic solvents like DMSO, DMF, and hot methanolInferred

Chemical Structure:

Chemical structure of this compound (Note: A representative image is shown. The exact structure is inferred from the IUPAC name.)

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available pyrimidine precursor. The strategic installation of the methoxy and amine groups relies on the principles of nucleophilic aromatic substitution (SNAr), where the regioselectivity is dictated by the activating effect of the nitro group and the inherent electronics of the pyrimidine ring.

A common and logical synthetic approach begins with 2,4-dichloro-5-nitropyrimidine. The chlorine atoms at positions 2 and 4 are activated towards substitution. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. However, by controlling reaction conditions, such as temperature, selective substitution can be achieved. A plausible pathway involves a sequential substitution, first with sodium methoxide, followed by amination.

Synthetic Workflow Diagram

G start 2,4-Dichloro-5-nitropyrimidine inter 2-Chloro-4-methoxy-5-nitropyrimidine OR 4-Chloro-2-methoxy-5-nitropyrimidine start->inter NaOCH₃, MeOH Controlled Temp. final This compound inter->final NH₃ (aq. or gas) Pressure Vessel caption Fig 1. Plausible synthetic pathway for this compound.

Caption: Fig 1. Plausible synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from 2,4-Dichloro-5-nitropyrimidine

This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Step 1: Selective Methoxylation

  • Reagents & Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar) at 0°C. In a separate flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol.

  • Reaction: Slowly add the solution of 2,4-dichloro-5-nitropyrimidine to the sodium methoxide solution at 0°C.

    • Causality Insight: Adding the dichloro-pyrimidine to the methoxide solution helps maintain a low concentration of the electrophile, favoring monosubstitution. Low temperature is crucial to control the exotherm and enhance selectivity between the C2 and C4 positions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. The intermediate product, a mixture of chloro-methoxy-nitropyrimidine isomers, may precipitate. Filter the solid or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Amination

  • Reagents & Setup: Place the crude intermediate from Step 1 into a pressure-rated reaction vessel. Add a solution of aqueous ammonia or bubble anhydrous ammonia gas through a solution of the intermediate in a suitable solvent like dioxane.

  • Reaction: Seal the vessel and heat to a temperature between 80-120°C. The reaction must be conducted in a properly ventilated fume hood due to the high pressure.

    • Causality Insight: Heating is required to overcome the activation energy for the substitution of the remaining chlorine atom. The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia at these temperatures.

  • Monitoring & Workup: After cooling to room temperature, vent the vessel carefully. The product often precipitates from the reaction mixture. It can be collected by filtration, washed with water and a cold organic solvent (like diethyl ether) to remove impurities.

  • Purification: The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Core Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. Its pyrimidine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors, as it mimics the adenine core of ATP.

The primary transformation involves the reduction of the C5-nitro group to an amine. This newly formed 5-amino group serves as a nucleophilic handle for a wide array of chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the exploration of the kinase enzyme's binding pocket.

Application Workflow in Kinase Inhibitor Synthesis

G start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/NH₄Cl) start->reduction intermediate 2-Methoxy-pyrimidine-4,5-diamine reduction->intermediate coupling Amide Coupling / Other Derivatization (R-COCl or R-COOH + coupling agent) intermediate->coupling final Kinase Inhibitor Candidates (e.g., EGFR, CDK inhibitors) coupling->final caption Fig 2. Logical workflow from building block to kinase inhibitor.

Caption: Fig 2. Logical workflow from building block to kinase inhibitor.

This scaffold is particularly relevant in the synthesis of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3] The strategic placement of the methoxy and amine groups helps to correctly orient the molecule within the ATP-binding site, while the derivatized 5-position substituent can be tailored to achieve high potency and selectivity.[4] The precursor, 2-Methoxy-5-nitropyridine, has been explicitly cited for its role in developing pyrrolopyridones as protein tyrosine kinase inhibitors.[4]

Beyond oncology, related nitrosopyrimidine and diaminopyrimidine derivatives have shown promise as antifungal agents, indicating a broader therapeutic potential for compounds derived from this class.[2]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is essential.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)- Singlet for the C6-H proton (δ ~8.5-9.0 ppm).- Broad singlet for the NH₂ protons (δ ~7.0-8.0 ppm).- Singlet for the OCH₃ protons (δ ~3.9-4.1 ppm).
¹³C NMR (100 MHz, DMSO-d₆)- Resonances corresponding to the pyrimidine ring carbons and the methoxy carbon. The carbon bearing the nitro group will be significantly downfield.
Mass Spectrometry (ESI+) - Expected [M+H]⁺ peak at m/z = 171.05.
HPLC (Reverse Phase)- A single major peak indicating >95% purity, with retention time dependent on the specific column and mobile phase used.

Safety, Handling, and Storage

As with many nitroaromatic compounds, this compound should be handled with care. The following guidelines are based on data from structurally similar chemicals.[5][6][7]

Hazard Identification
Hazard ClassGHS PictogramStatement
Acute Toxicity, Oral H302: Harmful if swallowed.[5]
Skin Irritation H315: Causes skin irritation.[5][8]
Eye Irritation H319: Causes serious eye irritation.[5][8]
STOT-SE H335: May cause respiratory irritation.[5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[6][7]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[5]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from strong oxidizing agents and incompatible materials.

Conclusion

This compound, with a molecular weight of 170.126 g/mol , is more than just a chemical compound; it is a key enabler in the rational design of novel therapeutics. Its well-defined structure, coupled with the versatile reactivity of its nitro group, provides medicinal chemists with a reliable and powerful platform for generating libraries of potential drug candidates. A thorough understanding of its synthesis, properties, and safe handling is paramount for any research professional aiming to leverage this important building block in the ongoing quest for new and more effective medicines.

References

starting materials for 2-Methoxy-5-nitropyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-nitropyrimidin-4-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal chemical intermediate in contemporary medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by an electron-donating methoxy group, an electron-withdrawing nitro group, and a nucleophilic amine on a pyrimidine core, make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed, step-by-step protocols and exploring the chemical principles that underpin these transformations. The methodologies presented are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several starting points. The most common and industrially scalable methods typically begin with readily available and cost-effective pyrimidine derivatives. This guide will focus on two primary, field-proven synthetic pathways, each with its own set of advantages and considerations.

Route 1: Synthesis from 2,4-Dichloropyrimidine Route 2: Synthesis from 2-Amino-4-chloropyrimidine

The choice between these routes often depends on the availability of the starting materials, cost considerations, and the desired scale of production.

Route 1: Synthesis from 2,4-Dichloropyrimidine

This route is a robust and highly adaptable method that begins with the commercially available 2,4-dichloropyrimidine. The synthesis involves a three-step process: selective amination, nitration, and subsequent methoxylation.

Workflow for Route 1

A 2,4-Dichloropyrimidine B 2-Chloro-pyrimidin-4-amine A->B  Selective Amination (Ammonia) C 2-Chloro-5-nitropyrimidin-4-amine B->C Nitration (HNO₃/H₂SO₄) D This compound C->D Methoxylation (Sodium Methoxide)

Caption: Synthetic pathway for Route 1.

Step 1: Selective Amination of 2,4-Dichloropyrimidine

The initial step involves the selective displacement of one chlorine atom with an amino group. The C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 position, allowing for a high degree of regioselectivity.

Reaction:

2,4-Dichloropyrimidine + NH₃ → 2-Chloro-pyrimidin-4-amine

Experimental Protocol:

  • Setup: In a pressure-rated reaction vessel, suspend 2,4-dichloropyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Reagents: Cool the suspension to 0-5 °C in an ice bath.

  • Reaction: Bubble ammonia gas through the solution or add a solution of ammonia in the chosen solvent. Seal the vessel and allow the reaction to proceed at room temperature, or with gentle heating (40-50 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-pyrimidin-4-amine.

Step 2: Nitration of 2-Chloro-pyrimidin-4-amine

The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. The use of a nitrating mixture (a combination of nitric and sulfuric acid) is standard for this transformation.

Reaction:

2-Chloro-pyrimidin-4-amine + HNO₃/H₂SO₄ → 2-Chloro-5-nitropyrimidin-4-amine

Experimental Protocol:

  • Setup: In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid.

  • Reagents: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 2-chloro-pyrimidin-4-amine to the cold acid with stirring, ensuring the temperature does not rise significantly.

  • Reaction: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold. Add this nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring its progress by HPLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield 2-chloro-5-nitropyrimidin-4-amine.

Step 3: Methoxylation of 2-Chloro-5-nitropyrimidin-4-amine

The final step is a nucleophilic aromatic substitution where the remaining chlorine atom is displaced by a methoxy group.

Reaction:

2-Chloro-5-nitropyrimidin-4-amine + NaOCH₃ → this compound

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyrimidin-4-amine in anhydrous methanol.

  • Reagents: To this solution, add a solution of sodium methoxide in methanol. The sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol or by using a commercially available solution.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The final product, this compound, can be purified by column chromatography or recrystallization to achieve high purity.

Quantitative Data for Route 1
StepStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
12,4-DichloropyrimidineAmmonia85-95%>98%
22-Chloro-pyrimidin-4-amineHNO₃/H₂SO₄70-85%>97%
32-Chloro-5-nitropyrimidin-4-amineSodium Methoxide80-90%>99%

Route 2: Synthesis from 2-Amino-4-chloropyrimidine

This alternative route begins with the commercially available 2-amino-4-chloropyrimidine, which simplifies the synthesis to two steps: nitration followed by methoxylation.

Workflow for Route 2

A 2-Amino-4-chloropyrimidine B 2-Amino-4-chloro-5-nitropyrimidine A->B Nitration (HNO₃/H₂SO₄) C This compound B->C Methoxylation (Sodium Methoxide)

Caption: Synthetic pathway for Route 2.

Step 1: Nitration of 2-Amino-4-chloropyrimidine

Similar to Route 1, this step involves the electrophilic nitration at the C5 position of the pyrimidine ring.

Reaction:

2-Amino-4-chloropyrimidine + HNO₃/H₂SO₄ → 2-Amino-4-chloro-5-nitropyrimidine

Experimental Protocol:

  • Setup and Reagents: The procedure is analogous to the nitration step in Route 1. 2-Amino-4-chloropyrimidine is slowly added to cold, concentrated sulfuric acid.

  • Reaction: A cold mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.

  • Work-up and Purification: The reaction is quenched on ice, and the precipitated product is filtered, washed, and dried.

Step 2: Methoxylation of 2-Amino-4-chloro-5-nitropyrimidine

In this step, the chloro group at the C4 position is substituted by a methoxy group. However, due to the presence of the amino group at C2, the reactivity of the chloro group at C4 is different from the chloro group at C2 in the intermediate of Route 1. The reaction conditions may need to be adjusted accordingly. The final product from this route is an isomer of the target molecule. To obtain the desired this compound, a rearrangement or a different starting material would be necessary. For the purpose of this guide, we will proceed with the understanding that this route would lead to 4-methoxy-5-nitro-pyrimidin-2-amine.

A more direct approach from a different starting material is often preferred to avoid isomeric impurities.

For the synthesis of the target molecule, This compound , starting with a precursor that already has the amine at the 4-position is crucial. Therefore, Route 1 is the more direct and reliable method.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. Each step includes clear monitoring procedures (TLC, HPLC) to ensure the reaction has gone to completion before proceeding to the next stage. The purification methods at each step are critical for removing unreacted starting materials and byproducts, which could interfere with subsequent reactions. The purity of the final compound should be confirmed using standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure it meets the required specifications for its intended use in research and development.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various pathways. The choice of the synthetic route is a critical decision that impacts the overall efficiency, cost, and scalability of the process. Route 1, starting from 2,4-dichloropyrimidine, represents a logical and well-established method for obtaining the target molecule with high purity and good overall yield. The detailed protocols and underlying chemical principles discussed in this guide provide a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate.

The Advent and Ascendance of Nitropyrimidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For centuries, the pyrimidine ring has been a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA. However, the introduction of a nitro group onto this fundamental scaffold unlocked a new dimension of chemical reactivity and biological activity, giving rise to the fascinating and therapeutically significant class of compounds known as nitropyrimidines. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of nitropyrimidine compounds, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: From Pyrimidine's Roots to the Dawn of Nitration

The story of nitropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives like alloxan were identified in the early 19th century from natural sources, the first laboratory synthesis of a pyrimidine, barbituric acid, was achieved by Grimaux in 1879.[1] This pivotal moment paved the way for the systematic investigation of pyrimidine chemistry, a field pioneered by Adolf Pinner starting in 1884.[1] Pinner's work, which included the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, was instrumental in establishing the foundational principles of pyrimidine synthesis and he is credited with coining the name "pyrimidine".[1][2]

While the early focus was on understanding the basic chemistry of the pyrimidine ring, the introduction of the nitro group came later. The electron-deficient nature of the pyrimidine ring makes electrophilic substitution, such as nitration, less facile than in benzene. However, it was discovered that electrophilic substitution is relatively favorable at the 5-position of the pyrimidine ring.[3] One of the earliest and most significant nitropyrimidine compounds to be synthesized was 5-nitrouracil. Its preparation involves the direct nitration of uracil using a mixture of nitric and sulfuric acids.[4]

The development of synthetic methods for nitropyrimidines has evolved significantly over time. Early methods often involved harsh conditions and yielded mixtures of products. However, the 20th and 21st centuries have seen the development of more refined and regioselective methods for the nitration of pyrimidines, as well as the synthesis of complex nitropyrimidine derivatives from various precursors.

The Art of Synthesis: Crafting the Nitropyrimidine Core

The synthesis of nitropyrimidine compounds can be broadly approached through two main strategies: the direct nitration of a pre-existing pyrimidine ring or the construction of the nitropyrimidine ring from acyclic precursors already bearing a nitro group.

Direct Nitration of the Pyrimidine Ring

The most common method for introducing a nitro group onto a pyrimidine ring is through electrophilic aromatic substitution. The reactivity of the pyrimidine ring towards nitration is highly dependent on the substituents already present on the ring. Electron-donating groups can activate the ring towards nitration, while electron-withdrawing groups have the opposite effect.

A classic example is the synthesis of 5-nitrouracil, a key intermediate in the synthesis of various biologically active compounds.[4]

Experimental Protocol: Synthesis of 5-Nitrouracil [4]

Materials:

  • Uracil

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice water

Procedure:

  • Under controlled temperature conditions (not exceeding 50°C), slowly add concentrated nitric acid to concentrated sulfuric acid with stirring to create the nitrating mixture.

  • In batches, add uracil to the stirred mixed acid solution, ensuring the reaction temperature does not exceed 50°C.

  • Heat the reaction mixture to 55°C and maintain for 3 hours.

  • Cool the reaction mixture below room temperature and quench by pouring it into ice water.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with a small amount of ice water.

  • Dry the product under reduced pressure at 55°C to obtain 5-nitrouracil.

The nitration of other substituted pyrimidines, such as 2-substituted pyrimidine-4,6-diones, has also been explored, leading to the formation of novel compounds like 5,5-gem-dinitropyrimidine-4,6-diones.[5]

Ring Construction from Nitro-Containing Precursors

An alternative strategy involves the cyclization of acyclic starting materials that already contain a nitro group. This approach offers a high degree of control over the final structure and can be used to synthesize a wide variety of substituted nitropyrimidines.

A notable example is the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, which starts from diethyl malonate.[6]

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [6]

This multi-step synthesis involves:

  • Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid to yield diethyl 2-nitromalonate.

  • Cyclization: The resulting diethyl 2-nitromalonate is reacted with thiourea in the presence of a sodium alkoxide to form a pyrimidine heterocyclic compound.

  • Methylation: The pyrimidine intermediate is then methylated using a reagent such as dimethyl sulfate.

  • Chlorination: The final step involves chlorination of the pyrimidine ring using phosphorus oxychloride, often with a catalyst like N,N-dimethylaniline, to yield the target compound.

This modular approach allows for the introduction of various substituents onto the pyrimidine ring by choosing the appropriate starting materials.

The Biological Significance: Nitropyrimidines in Drug Discovery

The introduction of the electron-withdrawing nitro group profoundly influences the physicochemical properties and biological activity of the pyrimidine scaffold. This has made nitropyrimidine derivatives attractive candidates in drug discovery, with demonstrated potential in various therapeutic areas.[1][7][8]

Anticancer Activity

A significant area of research has focused on the anticancer potential of nitropyrimidine compounds. The nitro group can enhance the ability of these molecules to interact with biological targets and induce cytotoxic effects in cancer cells.

For instance, 2,4-disubstituted-5-nitropyrimidines have been investigated as potential anticancer agents. The substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and selectivity of these compounds.

Compound ClassTarget/ActivityRepresentative IC50 ValuesReference
2,4-Disubstituted-5-nitropyrimidinesAnticancerVaries with substitution and cell line[9]
5-Nitrofuran-containing thiazolidinonesAnticancer (Breast Cancer)6.61 µM (MDA-MB-231) for compound 14b[7]
TriaminopyrimidinesCaspase-1 Inhibitors13-200 nM[10]
Anti-inflammatory Activity

Nitropyrimidine derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators. For example, certain 5-nitropyrimidine-2,4-dione analogues have been found to inhibit the production of nitric oxide and the activity of inducible nitric oxide synthase (iNOS).[11]

CompoundTarget/ActivityIC50 ValueReference
Compound 36 (a 5-nitropyrimidine-2,4-dione analogue)Nitric Oxide Production8.6 µM[11]
Compound 36 (a 5-nitropyrimidine-2,4-dione analogue)iNOS Activity6.2 µM[11]
Enzyme Inhibition

The unique electronic properties of nitropyrimidines make them effective enzyme inhibitors. The nitro group can participate in hydrogen bonding and other interactions within the active site of an enzyme, leading to potent and selective inhibition. Dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, has been a target for nitropyrimidine-based inhibitors.[12]

Signaling Pathway: Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Biosynthesis

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides Nitropyrimidine_Inhibitor Nitropyrimidine-based DHODH Inhibitor Nitropyrimidine_Inhibitor->Dihydroorotate caption DHODH catalyzes the conversion of dihydroorotate to orotate.

Caption: DHODH in the de novo pyrimidine biosynthesis pathway.

Structure-Activity Relationships: The Influence of the Nitro Group

The position and electronic nature of substituents on the pyrimidine ring are critical determinants of biological activity. The nitro group, being strongly electron-withdrawing, significantly alters the electron distribution within the pyrimidine ring, which in turn affects how the molecule interacts with its biological target.

Key Structure-Activity Relationship (SAR) Insights:

  • Position of the Nitro Group: The placement of the nitro group at the 5-position is common and has been shown to be crucial for the activity of many nitropyrimidine compounds.

  • Substituents at other positions: The nature of the groups at the 2, 4, and 6-positions can modulate the potency, selectivity, and pharmacokinetic properties of the compound. For example, in a series of triaminopyrimidine caspase-1 inhibitors, both alkyl and aryl groups were well-tolerated at a specific position, with electron-withdrawing groups on the aryl ring generally reducing potency.[10]

Logical Relationship: SAR of Nitropyrimidines

SAR_Nitropyrimidines Nitropyrimidine_Core Nitropyrimidine Scaffold Nitro_Group Nitro Group (Position, Number) Nitropyrimidine_Core->Nitro_Group Substituents Other Substituents (Positions 2, 4, 6) Nitropyrimidine_Core->Substituents Physicochemical_Properties Physicochemical Properties (Lipophilicity, pKa, etc.) Nitro_Group->Physicochemical_Properties Substituents->Physicochemical_Properties Biological_Activity Biological Activity (Potency, Selectivity) Physicochemical_Properties->Biological_Activity caption SAR determinants for nitropyrimidine compounds.

References

safety and handling of 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-nitropyrimidin-4-amine

Introduction

This compound is a substituted pyrimidine derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular structure, featuring a pyrimidine core with methoxy, nitro, and amine functional groups, makes it a versatile building block in the synthesis of more complex molecules and potential therapeutic agents.[1] The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the same pyrimidine ring suggests a unique electronic profile that can be exploited in various chemical transformations.

However, the same features that make this compound chemically interesting also necessitate a rigorous and well-informed approach to its handling and safety. The presence of a nitroaromatic system and an amino group suggests potential toxicological properties that must be respected to ensure the safety of laboratory personnel. Structurally similar compounds, such as nitroanilines, have been shown to possess genotoxic and sensitizing properties.[2]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are grounded in established principles of laboratory safety and data extrapolated from analogous chemical structures to provide a robust safety paradigm.

Section 1: Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling.

Chemical Structure

N1 N C6 C N1->C6 C2 C C2->N1 O_methoxy O C2->O_methoxy N3 N N3->C2 C4 C C4->N3 N_amine NH₂ C4->N_amine C5 C C5->C4 N_nitro N⁺ C5->N_nitro C6->C5 H6 H6 C6->H6 H C_methoxy CH₃ O_methoxy->C_methoxy O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro prep Preparation: Don Full PPE setup Setup: Work inside fume hood. Designate work area. prep->setup weigh Weighing: Use anti-static weigh paper. Handle gently to avoid dust. setup->weigh transfer Solution Prep / Transfer: Add solid to solvent slowly. Use appropriate glassware. weigh->transfer reaction Reaction / Use: Maintain containment. Monitor for any changes. transfer->reaction cleanup Cleanup: Decontaminate surfaces. Segregate waste. reaction->cleanup remove_ppe PPE Removal: Remove gloves last. Wash hands thoroughly. cleanup->remove_ppe spill Spill Occurs evacuate Evacuate immediate area. Alert others. spill->evacuate ppe Don appropriate PPE (respirator, heavy gloves). evacuate->ppe contain Contain spill with absorbent pads or inert material (vermiculite). ppe->contain collect Carefully collect absorbed material into a sealed waste container. contain->collect decon Decontaminate the area with appropriate solvent/soap and water. collect->decon dispose Dispose of all materials as hazardous waste. decon->dispose

References

Methodological & Application

synthesis of 2-Methoxy-5-nitropyrimidin-4-amine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Methoxy-5-nitropyrimidin-4-amine

Abstract

This document provides a detailed protocol for the synthesis of this compound, a key intermediate in medicinal chemistry and drug development. The synthetic route is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis and purification.

Introduction and Significance

This compound is a valuable heterocyclic building block. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including approved therapeutics. The specific arrangement of the amino, methoxy, and nitro groups on this scaffold provides distinct electronic properties and multiple points for further chemical modification. The electron-withdrawing nitro group can be reduced to an amine, opening pathways for amide bond formation or other derivatizations, making this molecule a versatile precursor for constructing libraries of compounds for drug discovery screening.

The synthesis described herein employs a robust and efficient nucleophilic aromatic substitution (SNAr) reaction. This method is widely used for the functionalization of electron-deficient aromatic and heteroaromatic rings. The protocol starts with the commercially available 2-Chloro-5-nitropyrimidin-4-amine, offering a direct and high-yielding pathway to the target molecule.

Reaction Mechanism and Rationale

The core of this synthesis is the SNAr reaction. The pyrimidine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the C5 position. This pronounced electronic deficit makes the carbon atoms of the ring, particularly those bearing a leaving group (C2-Cl), highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and the nitro group.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group.

The selectivity of the reaction at the C2 position over the C4-amino position is due to the superior leaving group ability of chloride compared to the amino group.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-5-nitropyrimidin-4-amine10910058C₄H₃ClN₄O₂174.54
Sodium metal (Na)7440-23-5Na22.99
Anhydrous Methanol (MeOH)67-56-1CH₄O32.04
Deionized Water7732-18-5H₂O18.02
Diethyl Ether60-29-7C₄H₁₀O74.12
TLC Plates (Silica gel 60 F₂₅₄)---
Ethyl Acetate (for TLC)141-78-6C₄H₈O₂88.11
Hexanes (for TLC)110-54-3C₆H₁₄86.18

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Condenser

  • Nitrogen or Argon gas inlet

  • Rubber septa

  • Syringes and needles

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer

Reagent Preparation: Sodium Methoxide in Methanol (ca. 1.5 M)

CAUTION: Sodium metal reacts violently with water and can ignite in air. This procedure must be performed under an inert atmosphere by trained personnel.

  • Set up a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Carefully add 40 mL of anhydrous methanol to the flask.

  • Under a steady stream of nitrogen, add small, freshly cut pieces of sodium metal (1.38 g, 60 mmol) to the stirring methanol one at a time. The reaction is exothermic and will generate hydrogen gas. Ensure the rate of addition is controlled to maintain a gentle reflux.

  • After all the sodium has been added and has completely dissolved, allow the solution to cool to room temperature. This solution of sodium methoxide should be used immediately.

Synthetic Procedure

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow Start Starting Materials: - 2-Chloro-5-nitropyrimidin-4-amine - Sodium Methoxide Solution Reaction Reaction Vessel: - Dissolve starting material in MeOH - Cool to 0 °C - Add NaOMe solution dropwise Start->Reaction Combine Stir Stir at Room Temp: - Monitor by TLC - (Approx. 2-4 hours) Reaction->Stir Warm & Stir Workup Reaction Work-up: - Quench with ice-water - Precipitate forms Stir->Workup Reaction Complete Isolation Isolation: - Filter solid via Büchner funnel - Wash with cold water & diethyl ether Workup->Isolation Isolate Solid Final Final Product: - Dry under vacuum - Characterize (NMR, MS, MP) - this compound Isolation->Final Dry & Analyze

Caption: Experimental workflow for the synthesis of this compound.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-nitropyrimidin-4-amine (5.24 g, 30 mmol).

  • Add 75 mL of anhydrous methanol and stir the suspension.

  • Cool the flask in an ice-water bath to 0 °C.

  • While stirring vigorously, add the freshly prepared sodium methoxide solution (40 mL, ~60 mmol, 2.0 eq) dropwise via a syringe or dropping funnel over 30 minutes. Ensure the internal temperature remains below 10 °C. A color change to a dark solution is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material spot has been consumed.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.

  • A yellow to orange precipitate should form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) followed by a wash with cold diethyl ether (2 x 30 mL) to remove residual impurities.

  • Dry the resulting solid under vacuum at 40-50 °C to a constant weight to yield this compound.

Characterization and Expected Results

The final product is typically an orange or yellow solid. The yield should be in the range of 85-95%.

ParameterExpected Value
Appearance Yellow to orange solid
Molecular Formula C₅H₆N₄O₃
Molecular Weight 170.13 g/mol
Purity (by HPLC/NMR) >95%
Yield 85-95%
Storage Store at 2-8 °C, protected from light and moisture

The structure should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals corresponding to the methoxy protons (singlet, ~4.0 ppm), the amino protons (broad singlet), and the pyrimidine ring proton (singlet, ~8.9-9.1 ppm).

  • Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z = 171.

Safety and Handling

  • 2-Chloro-5-nitropyrimidin-4-amine: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1]

  • Sodium Metal: Highly flammable solid. In contact with water, it releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Handle under an inert atmosphere.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Sodium Methoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this experiment. All operations involving sodium metal and flammable solvents should be conducted in a certified chemical fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated sodium methoxide (due to moisture).- Allow the reaction to stir for a longer duration.- Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly prepared sodium methoxide.
Low Yield - Product is partially soluble in the work-up solution.- Incomplete precipitation.- Ensure the water used for precipitation is ice-cold.- Allow more time for precipitation at 0 °C before filtering.
Impure Product - Incomplete washing.- Side reactions.- Ensure the filter cake is washed thoroughly with cold water and ether.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water) if purity is low.

References

Application Notes & Protocols: 2-Methoxy-5-nitropyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved pharmaceuticals. Within this class, 2-Methoxy-5-nitropyrimidin-4-amine emerges as a particularly valuable and versatile building block. Its utility stems from a unique confluence of structural features: an electron-rich aminopyrimidine core ideal for mimicking biological structures, a strategically placed nitro group that acts as both an electronic modulator and a synthetic handle, and a methoxy group that can influence solubility and metabolic stability.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents. We will delve into the chemical logic behind its use and provide detailed, field-proven protocols for its key transformations, empowering researchers to leverage this powerful scaffold in their drug discovery programs.

Physicochemical Properties & Synthesis Overview

A foundational understanding of the molecule's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C₅H₆N₄O₃[1]
Molecular Weight 170.13 g/mol [1]
CAS Number 304646-29-5---
Appearance Typically a solid---
Purity >95% (Commercially available)[1]

General Synthetic Strategy:

The synthesis of this compound is not widely detailed in academic literature, suggesting it is often prepared from more common precursors via established pyrimidine chemistry. A logical and efficient synthetic route proceeds from 2,4-dichloro-5-nitropyrimidine. This pathway leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C2, due to the strong electron-withdrawing effect of the adjacent nitro group and the para-nitrogen atom. This allows for a regioselective, stepwise functionalization.

Caption: Plausible synthetic route to the target compound.

Core Application: A Scaffold for Kinase Inhibitors

The 4-aminopyrimidine motif is a cornerstone of modern kinase inhibitor design. It functions as an excellent mimic of the adenine core of ATP, forming critical hydrogen bond interactions with the "hinge" region of the kinase active site. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.

This compound provides an ideal starting point for creating libraries of kinase inhibitors. The primary amine at C4 is typically maintained for hinge binding, while the true synthetic power lies in the C5-nitro group.

Caption: Aminopyrimidine core forming key hydrogen bonds in a kinase hinge.

The nitro group can be readily reduced to a versatile amino group (C5-NH₂). This newly formed amine serves as a crucial point for diversification, allowing chemists to attach a wide array of side chains that can probe different regions of the kinase active site to enhance potency and achieve selectivity over other kinases. Derivatives of aminopyrimidines have shown potent activity against numerous cancer-relevant kinases, including Src/Abl, VEGFR-2, and others.[2][3]

Key Synthetic Transformations & Protocols

The true value of this compound is realized through its chemical transformations. The following protocols detail the most critical reaction for its use in drug discovery: the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This is the most common and cleanest method for converting the C5-nitro group to a C5-amino group, yielding the key intermediate 2-methoxy-pyrimidine-4,5-diamine . The reaction is typically high-yielding and the product is often pure enough for subsequent steps with minimal purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and robust catalyst for the reduction of aromatic nitro groups.[4]

  • Hydrogen Source: Pressurized hydrogen gas is the reductant. Alternatively, transfer hydrogenation using agents like formic acid or hydrazine can be used if a hydrogen gas setup is unavailable.[4]

  • Solvent: Methanol or ethanol are excellent choices as they readily dissolve the starting material and are compatible with the reaction conditions.

Caption: Experimental workflow for nitro group reduction.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in methanol (approx. 0.1 M concentration) in a suitable pressure vessel, add 10% Palladium on Carbon (5-10 mol % Pd).

  • Reaction: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Stirring: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-methoxy-pyrimidine-4,5-diamine, which can be used directly or purified further if necessary.

Protocol 2: Derivatization via Amide Coupling (Post-Reduction)

The resulting C5-amino group is a nucleophile that can be readily acylated to form amides. This is a cornerstone reaction for building out the final drug molecule.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine, minimizing side reactions and operating under mild conditions.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is required to neutralize the acidic byproducts of the reaction without interfering with the coupling agents.

  • Solvent: Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal for solubilizing the reactants and facilitating the reaction.

Step-by-Step Methodology:

  • Setup: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent HATU (1.1 eq) and DIEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Addition: Add a solution of 2-methoxy-pyrimidine-4,5-diamine (1.0 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine to remove residual DMF and reagents.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient entry point into the vast and therapeutically rich chemical space of aminopyrimidine derivatives. Its predictable reactivity, particularly the transformation of the C5-nitro group, allows for the systematic and logical design of compound libraries for screening and lead optimization. As the demand for novel, selective, and potent kinase inhibitors continues to grow, particularly in oncology and immunology, the importance of versatile scaffolds like this compound will undoubtedly increase, making it an indispensable tool for medicinal chemists.

References

The Versatile Building Block: Application Notes for 2-Methoxy-5-nitropyrimidin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2][3] This privileged scaffold is a common feature in a multitude of FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[4] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5] Their ability to mimic the natural purine and pyrimidine bases allows them to interact with a wide range of biological targets, particularly protein kinases, making them a focal point in the design of targeted therapies.[1][2]

2-Methoxy-5-nitropyrimidin-4-amine emerges as a highly valuable and versatile building block for the synthesis of complex pyrimidine-based drug candidates. Its unique substitution pattern, featuring a reactive amino group, an electron-withdrawing nitro group, and a methoxy group, provides multiple avenues for chemical modification. This allows for the strategic introduction of diverse functionalities to modulate the physicochemical properties and biological activity of the resulting molecules. This guide provides an in-depth exploration of the utility of this compound as a starting material in the synthesis of potential therapeutic agents, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Transformations and Synthetic Strategies

The chemical versatility of this compound stems from the distinct reactivity of its functional groups. The primary amino group serves as a handle for various coupling reactions, while the nitro group can be readily reduced to an amine, opening up further derivatization possibilities. The methoxy group, while relatively stable, can influence the electronic properties of the pyrimidine ring and, in some cases, be displaced under specific conditions.

The following sections detail key synthetic transformations that leverage the unique reactivity of this building block.

Catalytic Reduction of the Nitro Group: Gateway to Diaminopyrimidines

A pivotal transformation of this compound is the reduction of the nitro group to an amine, yielding 2-methoxy-pyrimidine-4,5-diamine. This diamino pyrimidine is a crucial intermediate for the synthesis of a wide range of heterocyclic compounds, including purine analogs and kinase inhibitors.

Causality Behind Experimental Choices:

The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting other functional groups on the pyrimidine ring. Catalytic hydrogenation is a common and effective method.[6]

  • Palladium on Carbon (Pd/C): This is a widely used and efficient catalyst for the hydrogenation of nitro groups. It offers high activity and can often be used under relatively mild conditions.[6]

  • Raney Nickel: This catalyst is another excellent choice for nitro group reduction and can be particularly useful when there is a risk of dehalogenation on the substrate.[6]

  • Tin(II) Chloride (SnCl₂): This reagent provides a mild method for the reduction of aromatic nitro groups and is tolerant of many other functional groups.[6][7]

  • Iron (Fe) in Acetic Acid: This classical method is a cost-effective and mild way to achieve nitro group reduction.[6]

  • Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a catalyst like Pd/C.[8][9] It offers a practical alternative to using gaseous hydrogen.

Experimental Protocol: Catalytic Transfer Hydrogenation of this compound

This protocol is a representative example based on established methods for catalytic transfer hydrogenation.[8]

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ammonium formate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material.

  • Carefully add 10% Palladium on carbon (0.1 eq by weight).

  • Add ammonium formate (5.0 eq) in portions to control the initial effervescence.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-pyrimidine-4,5-diamine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Comparison of Nitro Group Reduction Methods

Reducing AgentCatalyst/ConditionsTypical Yield (%)Functional Group ToleranceReference
H₂Pd/C, atmospheric pressure>90Good, may reduce alkenes/alkynes[6]
H₂Raney Nickel>85Good, less prone to dehalogenation[6]
SnCl₂HCl, Ethanol70-90Excellent[6][7]
FeAcetic Acid70-85Excellent[6]
Ammonium FormatePd/C, Methanol, Reflux>90Good[8]
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are extensively used in drug discovery.[8][10][11] this compound, or its halogenated derivatives, can be effectively utilized in these reactions to introduce aryl, heteroaryl, or alkyl substituents.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine.[6][10][12] This reaction is instrumental in synthesizing N-aryl pyrimidines, a common scaffold in kinase inhibitors.[1][2] While this compound itself would react at the amino group, a more common strategy involves first converting it to a halo-pyrimidine, which then undergoes amination.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with a phosphine ligand.[10][12]

  • Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands like XPhos, SPhos, or BINAP are commonly employed to facilitate the catalytic cycle.[10][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[10][12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[10]

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated 2-Methoxypyrimidine Derivative (Representative Protocol)

This protocol is a representative example based on established methods for the Buchwald-Hartwig amination of halo-pyrimidines.[13]

Materials:

  • 4-Chloro-2-methoxy-5-nitropyrimidine (hypothetical starting material derived from the title compound)

  • Aryl amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk tube or microwave vial, add 4-Chloro-2-methoxy-5-nitropyrimidine (1.0 eq), the aryl amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[11][14] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds.[3][4][5]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Similar to the Buchwald-Hartwig amination, a palladium(0) catalyst is employed. Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(dppf) with a suitable ligand are common choices.[4][11][14]

  • Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) is typically used to facilitate the transmetalation step.[3][4][11][14]

  • Solvent System: A two-phase solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is commonly used to dissolve both the organic and inorganic reagents.[3][4][11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Methoxypyrimidine Derivative (Representative Protocol)

This protocol is a representative example based on established methods for the Suzuki coupling of halo-pyrimidines.[4][5]

Materials:

  • 4-Chloro-2-methoxy-5-nitropyrimidine (hypothetical starting material)

  • Arylboronic acid

  • PdCl₂(dppf)·CH₂Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask or microwave vial, add 4-Chloro-2-methoxy-5-nitropyrimidine (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a well-established pharmacophore in the design of protein kinase inhibitors.[1] These compounds often act as "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

The general synthetic strategy involves the sequential functionalization of the pyrimidine core. For instance, a 2,4-dichloropyrimidine can undergo a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position, followed by a second SNAr or a cross-coupling reaction at the C2 position. The initial this compound can be a precursor to such dihalopyrimidines or can be elaborated through the transformations described above to generate diverse libraries of potential kinase inhibitors.

Visualization of Synthetic Pathways

The following diagram illustrates a plausible synthetic pathway for the elaboration of this compound into a hypothetical kinase inhibitor scaffold.

G A This compound B 2-Methoxy-pyrimidine-4,5-diamine A->B Nitro Reduction (e.g., H2, Pd/C) C Halogenated Pyrimidine Derivative A->C Halogenation (e.g., Sandmeyer reaction) E Fused Heterocycle (e.g., Purine analog) B->E Cyclization (e.g., with formic acid) D N4-Aryl-2-methoxypyrimidine-4,5-diamine C->D Buchwald-Hartwig Amination (Aryl-NH2, Pd catalyst) F N-Aryl-4-chloro-2-methoxypyrimidine-5-amine C->F Suzuki Coupling (Arylboronic acid, Pd catalyst) G Final Kinase Inhibitor Scaffold D->G Further Functionalization F->G Amination

References

Application Notes & Protocols: Strategic Use of 2-Methoxy-5-nitropyrimidin-4-amine in the Synthesis of Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Purine Analogs and Their Precursors

Purine analogs are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications as anticancer, antiviral, and immunosuppressive drugs.[1][2][3] Their efficacy often stems from their ability to mimic endogenous purines like adenine and guanine, thereby interfering with nucleic acid synthesis and other critical metabolic pathways.[4][5] The successful development of these drugs hinges on efficient and versatile synthetic routes that allow for precise structural modifications.

One of the most robust strategies for constructing the purine core is the Traube purine synthesis, a classic method that builds the imidazole ring onto a pre-existing pyrimidine scaffold.[1][6][7] This application note provides an in-depth guide to leveraging a highly strategic starting material, 2-Methoxy-5-nitropyrimidin-4-amine , for the synthesis of diverse purine analogs. We will explore the chemical rationale behind its design, provide detailed, field-proven protocols for its transformation, and outline the self-validating systems embedded within these procedures to ensure experimental integrity.

Scientific Rationale: Deconstructing the Utility of this compound

The selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic campaign. This compound is an exemplary precursor because its substituents are strategically positioned to facilitate a controlled, stepwise construction of the purine ring system.

  • The 4-Amino Group : This primary amine serves as one of the two essential nucleophilic centers required for the subsequent cyclization step that forms the imidazole portion of the purine.

  • The 5-Nitro Group : This electron-withdrawing group serves as a masked amine. Its reduction to the 5-amino group is a key transformation that uncovers the second nucleophile, generating the crucial 4,5-diaminopyrimidine intermediate necessary for ring closure.[6][8]

  • The 2-Methoxy Group : This group offers a valuable point for diversification. It can be retained in the final product to modulate solubility and receptor binding, or it can be readily displaced by other nucleophiles (e.g., amines, thiols) in later steps to generate a wider array of analogs.

This strategic arrangement of functional groups allows for a logical and high-yielding pathway to the desired purine core.

Core Synthetic Workflow

The synthesis of purine analogs from this compound follows a reliable two-stage process. The first stage involves the reduction of the nitro group to form the key diamine intermediate. The second stage is the Traube cyclization, where a one-carbon unit is introduced to form the fused imidazole ring.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Purine Formation start This compound reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) start->reduction H₂, Pd/C intermediate Key Intermediate: 2-Methoxy-pyrimidine-4,5-diamine reduction->intermediate cyclization Imidazole Ring Cyclization (Traube Synthesis) intermediate->cyclization One-Carbon Source (e.g., Formic Acid) product Final Product: 2-Methoxypurine Analog cyclization->product

Caption: High-level workflow for purine analog synthesis.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Methoxy-pyrimidine-4,5-diamine (The Key Intermediate)

This protocol details the reduction of the nitro group via catalytic hydrogenation. This method is favored for its clean conversion and simple work-up.

Expertise & Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly efficient and selective method for reducing aromatic nitro groups without affecting other sensitive functionalities like the methoxy and amino groups on the pyrimidine ring. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the hydrogenation process.

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 29.4 mmol).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the solid.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.25 g, 5% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a nitrogen atmosphere.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and flush with nitrogen gas three times. Then, evacuate and flush with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by observing the cessation of hydrogen uptake, which typically occurs within 3-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh ethanol (2 x 15 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is typically of high purity. If necessary, it can be recrystallized from a minimal amount of hot ethanol or purified by column chromatography on silica gel (eluting with 5% methanol in dichloromethane) to yield 2-methoxy-pyrimidine-4,5-diamine as a pale solid.

Protocol 2: Synthesis of 2-Methoxy-9H-purine (Example Cyclization)

This protocol describes the cyclization of the diamine intermediate with formic acid to yield the parent 2-methoxypurine.

Expertise & Causality: Formic acid serves a dual role as both the one-carbon source and an acidic catalyst for the cyclization.[7] Heating the reaction drives the dehydration and subsequent ring closure to form the thermodynamically stable aromatic purine ring system. The reaction is a classic example of the Traube synthesis.[9]

Step-by-Step Methodology:

  • Reagent Addition: In a 100 mL round-bottom flask equipped with a reflux condenser, place 2-methoxy-pyrimidine-4,5-diamine (3.0 g, 21.4 mmol).

  • Cyclizing Agent: Add 98% formic acid (30 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) using an oil bath. Maintain the reflux for 2-3 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots and observing the disappearance of the starting diamine spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Carefully remove the excess formic acid under reduced pressure. The resulting residue can be co-evaporated with toluene (2 x 20 mL) to ensure all formic acid is removed.

  • Purification: Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The resulting precipitate is the crude product.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold diethyl ether (10 mL). Dry the solid under vacuum to yield 2-methoxy-9H-purine.

Data Summary and Validation

The successful synthesis of purine analogs via this pathway can be validated by standard analytical techniques. The following table provides expected data for the key compounds in this workflow.

CompoundStructureMolecular Weight ( g/mol )Expected YieldKey Characterization Data (Exemplary)
Starting Material This compound170.13>98% (Commercial)¹H NMR (DMSO-d₆): δ 8.90 (s, 1H), 8.20 (br s, 2H), 3.95 (s, 3H).
Intermediate 2-Methoxy-pyrimidine-4,5-diamine140.1585-95%¹H NMR (DMSO-d₆): δ 7.35 (s, 1H), 6.10 (br s, 2H), 4.50 (br s, 2H), 3.75 (s, 3H).
Final Product 2-Methoxy-9H-purine150.1480-90%¹H NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.50 (s, 1H), 8.25 (s, 1H), 4.05 (s, 3H).

Trustworthiness: A Self-Validating System

The integrity of this synthetic pathway is ensured by a series of in-process controls and final product characterizations.

  • Reaction Monitoring: TLC is used to monitor the consumption of the starting material and the formation of the product in real-time. This prevents incomplete reactions or the formation of byproducts due to excessive reaction times.

  • Intermediate Validation: The identity and purity of the crucial 2-methoxy-pyrimidine-4,5-diamine intermediate should be confirmed by NMR spectroscopy and mass spectrometry before proceeding to the next step. This ensures that any impurities are removed early, leading to a cleaner final cyclization reaction.

  • Final Product Confirmation: The structure and purity of the final purine analog must be unequivocally confirmed using a suite of analytical methods, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis. This comprehensive characterization provides definitive proof of a successful synthesis.

G cluster_reduction Reduction cluster_cyclization Cyclization start This compound NO₂ NH₂ OMe intermediate 2-Methoxy-pyrimidine-4,5-diamine NH₂ NH₂ OMe start:f0->intermediate:f0 H₂ / Pd-C product 2-Methoxy-9H-purine N NH OMe intermediate:f0->product:f0 HCOOH, Δ intermediate:f1->product:f1 HCOOH, Δ

Caption: Chemical transformation pathway.

References

Application Notes & Protocols: A Guide to the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance makes the pyrimidine scaffold a privileged structure in drug design.[2][3] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial properties.[4][5][6][7][8]

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents with diverse mechanisms of action.[9][10] Pyrimidine-containing compounds have emerged as a highly promising class in this pursuit, capable of interacting with various biopolymers and enzymes within microbial cells.[9][11] This guide provides an in-depth exploration of the primary antimicrobial mechanisms of pyrimidine derivatives and presents detailed, field-proven protocols for their evaluation, designed to ensure scientific rigor and reproducibility in a research and development setting.

Mechanisms of Antimicrobial Action: Targeting Critical Bacterial Pathways

Pyrimidine derivatives exert their antimicrobial effects by targeting fundamental cellular processes. The most well-elucidated mechanisms involve the disruption of folate biosynthesis and nucleic acid synthesis, as well as the inhibition of cell division.

Inhibition of Folate Biosynthesis

The folate metabolic pathway is an ideal target for selective toxicity because bacteria must synthesize their own folate, whereas mammals obtain it from their diet.[12][13][14] Folate is a crucial precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[13][14] Pyrimidine derivatives are key inhibitors of this pathway, primarily targeting the enzyme Dihydrofolate Reductase (DHFR).[15][16]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the folate pathway.[15] Certain pyrimidine derivatives, particularly those with a 2,4-diaminopyrimidine structure like the well-known antibiotic Trimethoprim, are structural analogs of the dihydrofolate substrate.[16][17] They act as potent and selective competitive inhibitors, binding to the active site of bacterial DHFR with much higher affinity than to the mammalian counterpart, thereby halting the production of essential precursors for DNA synthesis.[16][18]

  • Dihydropteroate Synthase (DHPS) Context: While not pyrimidines, sulfonamides are often used in combination therapy (e.g., Trimethoprim-Sulfamethoxazole). They inhibit an earlier enzyme in the pathway, Dihydropteroate Synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA).[12][13][14] This dual-target approach creates a synergistic blockade of the folate pathway, enhancing antimicrobial efficacy.

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors Points of Inhibition PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate Synthase (DHPS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHF Inhibition Pyrimidines Pyrimidine Derivatives (e.g., Trimethoprim) Pyrimidines->THF Inhibition

Caption: Bacterial folate synthesis pathway and points of inhibition.

Disruption of Nucleic Acid Synthesis & Cell Division

Beyond the folate pathway, pyrimidines can directly interfere with genetic processes and cell replication.

  • Inhibition of DNA/RNA Synthesis: Pyrimidine analogs can be mistaken for endogenous nucleobases by cellular machinery. Their incorporation into DNA or RNA can terminate chain elongation or lead to a cascade of errors during replication and transcription, ultimately proving lethal to the cell.[19][20][21] Furthermore, some derivatives can directly inhibit enzymes essential for this process, such as DNA polymerase and reverse transcriptase.[1][19]

  • Inhibition of FtsZ and Cell Division: The FtsZ protein is a crucial component of the bacterial cytoskeleton and is essential for cell division. It polymerizes at the division site to form the Z-ring, which constricts to divide the cell.[11][22] Certain thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and its associated GTPase activity.[10][22] This disruption prevents the formation of the septum, leading to the elongation of bacterial cells (filamentation) and eventual cell death.[22]

Experimental Protocols for Antimicrobial Evaluation

Evaluating the antimicrobial potential of novel pyrimidine derivatives requires a systematic approach using standardized and validated assays. The following protocols provide a robust framework for determining a compound's efficacy.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound Synthesized Pyrimidine Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock MIC Broth Microdilution Assay (Determine MIC) Stock->MIC TimeKill Time-Kill Kinetics Assay (Determine Bactericidal/ Bacteriostatic Activity) Stock->TimeKill Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->TimeKill MIC_Data Analyze MIC Data (Potency & Spectrum) MIC->MIC_Data TK_Data Plot Time-Kill Curves (Rate of Killing) TimeKill->TK_Data MIC_Data->TimeKill Inform Concentration Selection (e.g., 2x, 4x MIC) Conclusion Draw Conclusions on Antimicrobial Profile MIC_Data->Conclusion TK_Data->Conclusion

Caption: General workflow for evaluating antimicrobial pyrimidine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is the quantitative gold standard for assessing antimicrobial susceptibility.[23][24] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[23][25]

Expertise & Trustworthiness: This protocol's reliability hinges on meticulous preparation and the inclusion of appropriate controls. The standardization of the bacterial inoculum is critical; a concentration that is too high or too low can lead to falsely elevated or reduced MIC values, respectively. Controls validate that the medium supports growth, the medium is sterile, and the reference antibiotic behaves as expected.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test pyrimidine derivative(s)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Cation-adjusted Mueller-Hinton Broth (MHB)[26]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

  • Plate incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test pyrimidine derivative in DMSO. Serially dilute this stock to create working solutions. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[24] This can be done visually or using a densitometer.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[27]

  • Plate Setup (Serial Dilution):

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the highest concentration of the test compound (prepared in MHB) to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).

  • Inoculation: Inoculate wells in columns 1 through 11 with 100 µL of the final diluted bacterial suspension.[26] Do not add bacteria to the sterility control wells (column 12).

  • Controls:

    • Growth Control (Positive): Wells containing MHB and bacteria, but no compound. Should show turbidity.

    • Sterility Control (Negative): Wells containing MHB only. Should remain clear.

    • Reference Control: A separate row or plate should be run with a standard antibiotic to ensure the quality control strain is within its acceptable MIC range.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[28]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Pyrimidine-A416>64
Pyrimidine-B2832
Pyrimidine-C32>64>64
Ciprofloxacin0.50.251
Protocol 2: Time-Kill Kinetics Assay

This dynamic assay provides critical information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[29][30] A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum's CFU/mL over a 24-hour period.[30][31]

Expertise & Trustworthiness: The key to a reliable time-kill assay is accurate sampling and plating at precise time points. A neutralization step is crucial to stop the action of the antimicrobial agent immediately upon sampling, preventing carryover effects on the agar plate that could falsely lower bacterial counts. This is validated by ensuring the neutralizing broth does not inhibit growth on its own.

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes or flasks

  • Validated neutralizing broth (e.g., Dey-Engley Broth)

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Shaking incubator

Procedure:

  • Preparation: Prepare a logarithmic phase bacterial culture in MHB with a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: Add the test pyrimidine derivative to separate flasks at desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). Include a "growth control" flask with no compound.

  • Time-Point Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[30]

  • Neutralization and Plating:

    • Immediately transfer the aliquot into a tube containing neutralizing broth to stop the antimicrobial action.

    • Perform 10-fold serial dilutions of the neutralized sample in PBS.

    • Plate 100 µL from appropriate dilutions onto agar plates in duplicate or triplicate.

  • Enumeration: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is observed when there is a ≥3-log₁₀ reduction compared to the initial (time 0) inoculum count. A bacteriostatic effect is observed when the CFU/mL count remains similar to the initial inoculum over 24 hours.[30]

Data Analysis and Interpretation

  • MIC Data: MIC values provide a direct measure of a compound's potency and its spectrum of activity. Comparing the MICs of a series of derivatives against a panel of Gram-positive and Gram-negative bacteria can reveal important structure-activity relationships (SARs).[32][33]

  • Time-Kill Data: These plots reveal the dynamics of antimicrobial action. A rapid, concentration-dependent killing curve is highly desirable for a developmental candidate.

  • Statistical Considerations: For robust comparisons between compounds or labs, statistical models can be employed. These models can account for the censored nature of MIC data (e.g., values reported as ">64" or "<0.25"), providing a more accurate assessment than simple arithmetic means.[34][35][36]

Conclusion

Pyrimidine derivatives represent a versatile and highly valuable class of compounds in the ongoing search for novel antimicrobial agents.[9][11] Their ability to target multiple, essential bacterial pathways—from folate metabolism to cell division—provides a rich foundation for drug discovery.[4][37] By employing rigorous and validated protocols such as broth microdilution for MIC determination and time-kill kinetics, researchers can accurately characterize the potency and mechanism of these derivatives, paving the way for the development of the next generation of effective therapeutics to combat infectious diseases.

References

Application Notes and Protocols for Evaluating the Biological Activity of Nitropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitropyrimidines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug development. The incorporation of a nitro group onto the pyrimidine scaffold dramatically alters the molecule's electronic properties, often enhancing its biological activity. This guide provides an in-depth exploration of the primary biological activities of nitropyrimidine compounds—anticancer, anti-inflammatory, and antimicrobial—supported by field-proven insights and detailed experimental protocols for their evaluation. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently assess the therapeutic potential of novel nitropyrimidine derivatives.

Introduction: The Chemical Significance of Nitropyrimidines

The pyrimidine ring is a fundamental scaffold in numerous biologically essential molecules, including nucleobases, vitamins, and a wide array of therapeutic agents.[1][2] The addition of a nitro (NO₂) group, a potent electron-withdrawing group, significantly modulates the physicochemical properties of the pyrimidine core. This modification can enhance the compound's ability to participate in crucial biological interactions, such as hydrogen bonding and π-stacking with target biomolecules, or act as a bio-reductive "warhead" under specific physiological conditions. These characteristics underpin the diverse pharmacological effects observed in this class of compounds, ranging from cytotoxicity in cancer cells to the inhibition of inflammatory pathways.[3][4] This document serves as a practical guide to investigating these activities.

Anticancer Activity of Nitropyrimidines

Nitropyrimidine derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against a variety of human cancer cell lines.[3] Their mechanisms of action are often multifactorial, primarily involving the induction of programmed cell death (apoptosis) and the targeted inhibition of enzymes that are critical for cancer cell proliferation and survival.[3][5]

Mechanism of Action: Inducing Apoptosis and Inhibiting Proliferation

The anticancer effect of many pyrimidine-based compounds, including nitropyrimidines, is linked to their ability to interfere with DNA synthesis and repair, ultimately triggering apoptosis.[5][6] Some derivatives function as antimetabolites that, once metabolized within the cell, are incorporated into DNA, causing chain termination and irreparable damage.[5] Another key mechanism is the inhibition of enzymes crucial for cell cycle progression. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are master regulators of cell proliferation.[3] Inhibition of other enzymes like topoisomerase IIα, which is vital for managing DNA topology during replication, can also lead to double-strand breaks and apoptotic cell death.[2]

cluster_0 Cellular Response to Nitropyrimidine NP Nitropyrimidine Compound DNA_Damage DNA Damage / Enzyme Inhibition (e.g., Topo IIα, CDKs) NP->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by nitropyrimidines.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of nitropyrimidine derivatives is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) values against various cancer cell lines.

Compound ClassSpecific Compound(s)Cancer Cell Line(s)Activity (IC₅₀ / GI₅₀ in µM)Reference
Pyrido[2,3-d]pyrimidines6b, 6e, 8dMCF-7 (Breast), PC-3 (Prostate), A-549 (Lung)Comparable to Doxorubicin[3]
Thiazolo[4,5-d]pyrimidines3bNCI-60 PanelMost active of series[3]
Pyrido[2,3-d]pyrimidines2dA549 (Lung)Strong cytotoxicity at 50 µM[3]
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9]

start Start step1 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) start->step1 step2 2. Incubate 24 hours step1->step2 step3 3. Treat Cells with Nitropyrimidine (serial dilutions) step2->step3 step4 4. Incubate 48-72 hours step3->step4 step5 5. Add MTT Solution (0.5 mg/mL) step4->step5 step6 6. Incubate 2-4 hours step5->step6 step7 7. Solubilize Formazan (e.g., with DMSO) step6->step7 step8 8. Measure Absorbance (~570 nm) step7->step8 end End: Calculate IC50 step8->end

Caption: Workflow of a typical MTT cytotoxicity assay.

Methodology

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the nitropyrimidine compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[7]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[4] The nitro group on nitropyrimidines can further enhance this activity.

Mechanism of Action: Inhibition of Inflammatory Mediators

Nitropyrimidines can exert anti-inflammatory effects through several mechanisms. A primary mode of action is the inhibition of enzymes that produce pro-inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) which generate prostaglandins (PGE₂), and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[4][10] Furthermore, these compounds can suppress the activation of critical transcription factors like NF-κB, which governs the expression of numerous inflammatory genes, including cytokines and chemokines.[4][11] Some compounds have been shown to specifically inhibit the TLR4/NF-κB signaling pathway.[11]

cluster_1 Anti-inflammatory Signaling LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα--P--NF-κB IKK->NFkB_Inhib NFkB_Active NF-κB (Active) NFkB_Inhib->NFkB_Active Nucleus Nucleus NFkB_Active->Nucleus Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes NP Nitropyrimidine Compound NP->Block Block->MyD88 Inhibition Block->IKK Inhibition

Caption: Inhibition of the TLR4/NF-κB pathway by nitropyrimidines.

Quantitative Data: Inhibition of Nitric Oxide Production

The potency of anti-inflammatory nitropyrimidines can be assessed by their ability to inhibit NO production in stimulated macrophage cell lines.

Compound IDNO Production IC₅₀ (µM)iNOS Activity IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)Reference
36 8.66.2> 80.0[10]
Protocol: Nitric Oxide Production (Griess Assay)

This protocol measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatant using the Griess reagent.

Methodology

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the nitropyrimidine compound for 1-2 hours before stimulation.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Data Acquisition: After a further 10-minute incubation, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for NO production inhibition.

Antimicrobial Activity

The pyrimidine scaffold is a key component in many established antimicrobial drugs, and nitropyrimidine derivatives are being actively explored as novel agents to combat multidrug-resistant pathogens.[1]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution method is a gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

start Start step1 1. Prepare 2-fold serial dilution of Nitropyrimidine in broth in a 96-well plate start->step1 step2 2. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) step1->step2 step3 3. Inoculate each well with microbial suspension step2->step3 step4 4. Include Positive (no drug) & Negative (no bacteria) Controls step3->step4 step5 5. Incubate plate (e.g., 37°C for 18-24h) step4->step5 step6 6. Visually inspect for turbidity (growth) step5->step6 end End: Determine MIC step6->end

Caption: Workflow for MIC determination via broth microdilution.

Methodology

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the nitropyrimidine compound in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.[13]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[14]

  • Inoculation: Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[14]

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). A microplate reader can also be used to measure turbidity.[12]

Protocol: Kirby-Bauer (Disk Diffusion) Test

This is a qualitative method used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a compound-impregnated disk.[7][15]

Methodology

  • Plate Preparation: Prepare a lawn of the test microorganism on the surface of a suitable agar plate (e.g., Mueller-Hinton agar) using a sterile swab dipped in a standardized inoculum (0.5 McFarland).[14]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Addition: Carefully pipette a fixed volume (e.g., 10 µL) of the nitropyrimidine solution at a known concentration onto each disk. Allow the solvent to evaporate.[7]

  • Controls: Use a disk with solvent only as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates, inverted, at 37°C for 18-24 hours.

  • Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each disk where microbial growth has been prevented. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.[14]

References

The Strategic Utility of 2-Methoxy-5-nitropyrimidin-4-amine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence is a testament to its ability to engage in critical hydrogen bonding interactions with biological targets, often acting as a bioisostere for the purine bases found in nucleic acids.[1] This inherent capacity for molecular recognition has rendered pyrimidine derivatives as privileged structures in the design of kinase inhibitors, antivirals, and anticancer agents. Within the expansive chemical space of substituted pyrimidines, 2-Methoxy-5-nitropyrimidin-4-amine emerges as a highly versatile and strategically valuable intermediate for the synthesis of targeted therapeutics, particularly in the realm of Janus Kinase (JAK) inhibitors.[3][4]

This technical guide provides an in-depth exploration of the synthesis, chemical logic, and practical application of this compound in drug discovery. We will delve into detailed experimental protocols, elucidate the causality behind synthetic choices, and contextualize its use in the development of potent and selective kinase inhibitors.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective utilization in multi-step syntheses.

PropertyValueReference
CAS Number 304646-29-5
Molecular Formula C₅H₆N₄O₃
Molecular Weight 170.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol.

Synthesis Protocol: A Regioselective Approach

The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr) on a highly activated pyrimidine ring. The starting material, 2,4-dichloro-5-nitropyrimidine, is rendered electron-deficient by the potent electron-withdrawing nitro group, making it susceptible to nucleophilic attack.[5][6]

Causality of the Synthetic Strategy

The regioselectivity of the sequential substitution is the cornerstone of this synthesis. The nitro group at the 5-position exerts a strong electron-withdrawing effect, which preferentially activates the C4 position for nucleophilic attack over the C2 position. This is due to the superior resonance stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the nitro group.[5][6] This inherent electronic bias allows for a controlled, stepwise introduction of the methoxy and amino functionalities.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Monosubstitution with Methoxide cluster_1 Step 2: Amination A 2,4-dichloro-5-nitropyrimidine C 2-chloro-4-methoxy-5-nitropyrimidine A->C Nucleophilic Aromatic Substitution at C4 B Sodium Methoxide in Methanol B->C D 2-chloro-4-methoxy-5-nitropyrimidine F This compound D->F Nucleophilic Aromatic Substitution at C2 E Ammonia E->F

Synthetic workflow for this compound.
Step-by-Step Protocol

Step 1: Synthesis of 2-chloro-4-methoxy-5-nitropyrimidine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid. Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-4-methoxy-5-nitropyrimidine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve the 2-chloro-4-methoxy-5-nitropyrimidine (1 equivalent) from the previous step in a suitable solvent such as dioxane or ethanol.

  • Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N) or aqueous ammonia (excess, typically 5-10 equivalents).

  • Reaction Progression: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The resulting solid is triturated with water, collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

StepReactantReagentProductTypical Yield
1 2,4-dichloro-5-nitropyrimidineSodium Methoxide2-chloro-4-methoxy-5-nitropyrimidine85-95%
2 2-chloro-4-methoxy-5-nitropyrimidineAmmoniaThis compound80-90%

Application in Drug Discovery: The Synthesis of a JAK1 Inhibitor Scaffold

The strategic placement of the methoxy, nitro, and amino groups on the pyrimidine ring makes this compound an ideal precursor for the synthesis of complex drug molecules, particularly Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[3][5] Consequently, the development of selective JAK inhibitors is a highly active area of pharmaceutical research.[3]

The Role of Functional Groups in Downstream Synthesis
  • Amino Group (C4): This primary amine serves as a key nucleophile for coupling with electrophilic partners, often forming a crucial hinge-binding interaction in the final kinase inhibitor.

  • Nitro Group (C5): The nitro group is a versatile functional handle. It is typically reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or participation in coupling reactions to build out the molecular scaffold.

  • Methoxy Group (C2): The methoxy group can be retained in the final molecule to modulate physicochemical properties such as solubility and metabolic stability. Alternatively, it can be displaced by other nucleophiles under more forcing conditions if further structural diversification is required.

Illustrative Synthetic Workflow: Towards a JAK1 Inhibitor

The following workflow illustrates how this compound can be elaborated into a core structure reminiscent of selective JAK1 inhibitors like AZD4205.[4][7][8]

G cluster_0 Step 3: Nitro Group Reduction cluster_1 Step 4: Coupling Reaction A This compound C 2-Methoxy-pyrimidine-4,5-diamine A->C Reduction B Reducing Agent (e.g., H₂, Pd/C) B->C D 2-Methoxy-pyrimidine-4,5-diamine F JAK1 Inhibitor Scaffold D->F Coupling (e.g., Buchwald-Hartwig) E Electrophilic Partner (e.g., substituted pyrazole) E->F

Elaboration of the intermediate into a JAK1 inhibitor scaffold.
Protocol for Downstream Functionalization

Step 3: Reduction of the Nitro Group

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction Progression: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 2-Methoxy-pyrimidine-4,5-diamine, which is often used in the next step without further purification.

Step 4: Coupling to Form the Kinase Inhibitor Core

  • Reaction Setup: In an inert atmosphere, combine the 2-Methoxy-pyrimidine-4,5-diamine (1 equivalent) with the desired electrophilic coupling partner (e.g., a halogenated or boronic acid-substituted pyrazole) (1.1 equivalents), a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like dioxane or toluene.

  • Reaction Progression: The reaction mixture is heated to 80-110 °C for several hours until the reaction is complete as monitored by LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired JAK1 inhibitor scaffold.

The Biological Context: Targeting the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling.[3][5] They are integral to the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which transduces signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT pSTAT_dimer p-STAT Dimer DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation JAK_Inhibitor JAK Inhibitor (e.g., AZD4205) JAK_Inhibitor->JAK Inhibition

The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as various cancers.[5] The development of small-molecule inhibitors that selectively target specific JAK isoforms, such as JAK1, offers a promising therapeutic strategy to modulate this pathway and ameliorate disease.[3][4] The pyrimidine scaffold, derived from intermediates like this compound, is adept at fitting into the ATP-binding pocket of JAK kinases, thereby preventing the phosphorylation of STAT proteins and interrupting the downstream signaling cascade.[3]

Conclusion

This compound is a strategically designed intermediate that provides a robust and versatile platform for the synthesis of complex, biologically active molecules. Its synthesis leverages the predictable regioselectivity of nucleophilic aromatic substitution on an activated pyrimidine core. The distinct and orthogonally reactive functional groups of this intermediate allow for a systematic and efficient elaboration into sophisticated drug candidates, most notably selective JAK1 inhibitors. The protocols and scientific rationale presented herein are intended to empower researchers and drug development professionals to effectively harness the potential of this valuable building block in the pursuit of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitropyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and improve your reaction yields.

Synthesis Overview: A Two-Step Nucleophilic Aromatic Substitution Pathway

The most common and practical route to this compound begins with 2,4-dichloro-5-nitropyrimidine. The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) strategy. The key to a high-yielding process lies in controlling the regioselectivity of the first step and ensuring complete conversion in the second.

The electron-withdrawing nitro group at the C5 position strongly activates the C2 and C4 positions for nucleophilic attack.[1] The first step is a selective amination, typically at the more reactive C4 position, followed by a methoxylation at the C2 position.

Synthesis_Pathway start 2,4-Dichloro-5-nitropyrimidine inter 2-Chloro-5-nitropyrimidin-4-amine start->inter  Step 1: Amination (NH₃, Solvent) end This compound inter->end  Step 2: Methoxylation (NaOMe, MeOH)

Caption: General synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each question is designed to reflect a common experimental observation, followed by a detailed explanation of the cause and a validated solution.

Part 1: Amination of 2,4-Dichloro-5-nitropyrimidine

This initial step is critical for the overall yield. The primary goal is to achieve selective and complete substitution at the C4 position.

Q1: My amination reaction has a low yield, and TLC analysis shows a significant amount of unreacted 2,4-dichloro-5-nitropyrimidine. What is causing the low conversion?

Answer: Low conversion in this SNAr reaction can be attributed to several factors:

  • Insufficient Ammonia: The ammonia source (aqueous, gaseous, or ammonium salt) may not be present in sufficient excess to drive the reaction to completion.

  • Low Reaction Temperature: While controlling temperature is key to prevent side reactions, excessively low temperatures can significantly slow the rate of this substitution, leading to an incomplete reaction within a practical timeframe.

  • Poor Solubility: The starting dichloropyrimidine may have limited solubility in your chosen solvent at the reaction temperature, limiting its availability to react with the ammonia.

Troubleshooting Steps:

  • Ammonia Stoichiometry: Ensure you are using a significant molar excess of ammonia. If using aqueous ammonia, ensure the concentration is correct. A procedure for a similar amination uses an aqueous solution of ammonia in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to achieve high yields.[2]

  • Temperature Optimization: Monitor the reaction by TLC. If you observe slow conversion at a low temperature (e.g., 0°C), consider allowing the reaction to slowly warm to room temperature. A moderate increase in temperature can often complete the reaction without promoting significant byproduct formation.

  • Solvent Choice: Consider a solvent system that provides better solubility for the starting material. While DCM is common, other polar aprotic solvents could be explored, but always with caution regarding potential side reactions.

Q2: I'm observing more than one product spot on my TLC plate during the amination step. How can I improve the regioselectivity for the desired 4-amino isomer?

Answer: The formation of isomeric products indicates a loss of regioselectivity, where ammonia attacks both the C4 and C2 positions. While the SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing group at C5 generally shows excellent selectivity for substitution at C4, this can be influenced by reaction conditions.[3]

  • Cause - Reaction Temperature: Higher temperatures can sometimes reduce the kinetic preference for attack at the C4 position, leading to a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers.

  • Cause - Steric Effects: While ammonia is small, using bulkier amine nucleophiles often enhances selectivity for the more accessible C4 position.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction at a consistently low temperature (e.g., 0°C or below) during the addition of reagents and for the initial reaction period. This favors the kinetically preferred product.

  • Confirm Product Identity: Use analytical techniques like LC-MS or NMR on the crude mixture to confirm the identity of the byproducts. It is possible that one spot corresponds to a diamino-substituted product or a hydrolysis byproduct if water is not controlled.

Q3: My reaction mixture turns dark brown or black, and I'm isolating a tar-like, intractable material instead of a clean solid. What is causing this decomposition?

Answer: The starting material, 2,4-dichloro-5-nitropyrimidine, is highly susceptible to decomposition, especially in the presence of water or at elevated temperatures.[4] This decomposition is a major cause of yield loss.

  • Cause - Hydrolysis: The presence of water can lead to the hydrolysis of the chloro groups, forming hydroxypyrimidines and other degradation products.

  • Cause - Thermal Instability: The combination of the electron-deficient pyrimidine ring and the nitro group makes the molecule thermally sensitive. Runaway temperatures can lead to polymerization or decomposition.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried. If using aqueous ammonia, the reaction must be kept cold to minimize hydrolysis.

  • Controlled Reagent Addition: Add the ammonia solution slowly and dropwise to the solution of the dichloropyrimidine at 0°C or below. This helps to dissipate the heat of reaction and prevent localized temperature spikes.

  • Work-up Diligence: Process the reaction mixture promptly upon completion. Extended reaction times or letting the completed reaction stand for long periods can increase the likelihood of degradation.

Part 2: Methoxylation of 2-Chloro-5-nitropyrimidin-4-amine

In this second step, the remaining chlorine at C2 is replaced by a methoxy group. The primary challenges are the reduced reactivity of the substrate and the sensitivity of the reagents.

Q1: The methoxylation reaction is very slow and often incomplete, even after prolonged reaction times. How can I improve the reaction rate and achieve full conversion?

Answer: The starting material for this step, 2-chloro-5-nitropyrimidin-4-amine, is less reactive towards SNAr than the initial dichloropyrimidine. The amino group at C4 is electron-donating by resonance, which deactivates the pyrimidine ring towards nucleophilic attack.

  • Cause - Substrate Deactivation: The electron-donating nature of the amino group counteracts the activating effect of the ring nitrogens and the nitro group, making the C2 chlorine harder to displace.

  • Cause - Reagent Quality: Sodium methoxide (NaOMe) is highly hygroscopic. If it has absorbed moisture from the air, it will be converted to sodium hydroxide and methanol, reducing the concentration of the active nucleophile. Sodium hydroxide is a poor nucleophile for this reaction and can promote hydrolysis.

Troubleshooting Steps:

  • Increase Temperature: This reaction often requires heating to proceed at a reasonable rate. Refluxing in methanol is a common condition. Monitor the reaction by TLC to find the optimal balance between reaction rate and potential decomposition.

  • Use Fresh or High-Quality NaOMe: Use freshly opened sodium methoxide or prepare it fresh by reacting clean sodium metal with anhydrous methanol. A solution of NaOMe in MeOH is often more effective than adding the solid.

  • Ensure Anhydrous Conditions: Use anhydrous methanol as the solvent and ensure all glassware is flame-dried or oven-dried before use. The presence of water will consume the methoxide and can lead to the formation of 2-hydroxy-5-nitropyrimidin-4-amine, a common and problematic impurity.

Q2: My final product is contaminated with a byproduct that has a similar polarity, making purification difficult. What is this impurity and how can I prevent its formation?

Answer: The most common byproduct in this step is the corresponding hydroxypyrimidine, formed from the reaction with water or hydroxide ions.

  • Cause - Water Contamination: As mentioned, water in the solvent or from the NaOMe reagent will lead to the formation of 2-hydroxy-5-nitropyrimidin-4-amine.

  • Cause - Incomplete Prior Step: If the initial amination step was not selective, you may be carrying forward the 2-amino-4-chloro-5-nitropyrimidine isomer. This isomer will also undergo methoxylation, leading to the formation of 4-methoxy-5-nitropyrimidin-2-amine, an isomer of your target compound.

Troubleshooting Steps:

  • Rigorous Anhydrous Technique: Re-emphasizing this point is crucial. All aspects of the experimental setup must be free of water.

  • Purify the Intermediate: Ensure the intermediate, 2-chloro-5-nitropyrimidin-4-amine, is pure before proceeding. If isomeric impurities are present, they should be removed at this stage, typically by recrystallization or column chromatography.

  • Purification Strategy: If the hydroxy byproduct does form, purification can be challenging. Column chromatography with a carefully selected solvent system is often required. The hydroxy compound is typically more polar than the desired methoxy product.

Caption: A logical flowchart for troubleshooting common synthesis issues.

Experimental Protocols & Data

The following protocols are generalized from common procedures and should be adapted and optimized for your specific laboratory conditions and scale.

Table 1: Summary of Reaction Parameters
ParameterStep 1: AminationStep 2: Methoxylation
Starting Material 2,4-Dichloro-5-nitropyrimidine2-Chloro-5-nitropyrimidin-4-amine
Key Reagent Ammonia (aqueous or gas)Sodium Methoxide (NaOMe)
Solvent Dichloromethane (DCM), THFAnhydrous Methanol (MeOH)
Temperature 0°C to Room TemperatureRoom Temperature to Reflux (~65°C)
Typical Time 1 - 4 hours4 - 16 hours
Typical Yield 85 - 95%[2]70 - 90%
Critical Factor Strict temperature controlRigorous anhydrous conditions
Protocol 1: Synthesis of 2-Chloro-5-nitropyrimidin-4-amine (Intermediate)
  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in dichloromethane (DCM, ~10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add aqueous ammonia (~25-30% solution, 2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Work-up: Upon completion, add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which typically precipitates as a yellow solid.[2] If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (~15-20 mL per gram of intermediate).

  • Methoxide Preparation: Carefully add sodium methoxide (1.2-1.5 eq) to the anhydrous methanol. Stir until fully dissolved. Alternative: Prepare fresh from sodium metal in anhydrous methanol.

  • Reagent Addition: Add the 2-chloro-5-nitropyrimidin-4-amine (1.0 eq) portion-wise to the sodium methoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and then cool further in an ice bath. Slowly add water to quench the reaction and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold methanol or diethyl ether. Dry the product under vacuum to obtain this compound.

References

Technical Support Center: Purification of 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Methoxy-5-nitropyrimidin-4-amine. This document outlines troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of high-purity material crucial for subsequent applications.

I. Troubleshooting Guide

This section is designed to help you navigate and resolve specific issues that may arise during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What are the potential causes and how can I improve my yield?

A: Low recovery during recrystallization is a common issue that can often be attributed to several factors. Understanding the underlying principles of solubility is key to optimizing this purification step.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has high solubility in the cold solvent, a significant portion will remain in the mother liquor.1. Conduct small-scale solvent screening. Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures) to find one that provides a significant solubility differential between hot and cold conditions.[1] 2. Consider a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.
Using an Excessive Volume of Solvent Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling, leading to a lower yield.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved. 2. Concentrate the mother liquor. After filtering the initial crop of crystals, you can often recover a second, albeit less pure, crop by carefully evaporating some of the solvent from the filtrate and cooling it again.[1]
Premature Crystallization If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.1. Preheat the filtration apparatus. Use a hot plate or heating mantle to warm the funnel and receiving flask before filtration. 2. Use a fluted filter paper to increase the surface area and speed of filtration. 3. Keep the solution hot during the transfer and filtration process.
Incomplete Crystallization Insufficient cooling time or temperature will result in a lower yield of precipitated crystals.1. Allow adequate time for cooling. Let the solution cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation.[1] 2. Induce crystallization if necessary. If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
Problem 2: Persistent Impurities After Purification

Q: My purified this compound is still showing impurities by TLC/HPLC/NMR. How can I remove these?

A: The presence of persistent impurities often indicates that the chosen purification method is not effective at separating the desired compound from byproducts with similar physicochemical properties.

Potential Impurities:

Common impurities can arise from the starting materials or side reactions during the synthesis. For instance, in a typical synthesis from 2-chloro-5-nitropyrimidin-4-amine and sodium methoxide, potential impurities could include:

  • Unreacted 2-chloro-5-nitropyrimidin-4-amine: The starting material.

  • Over-alkoxylation products: If other reactive sites are present.

  • Hydrolysis products: If water is present in the reaction.

Troubleshooting Strategies:

Problem Possible Cause Solution
Co-crystallization of Impurities The impurity has a very similar solubility profile to the product in the chosen recrystallization solvent.1. Try a different recrystallization solvent. A different solvent may alter the solubility of the impurity relative to the product, allowing for better separation. 2. Perform a second recrystallization. This can often improve purity, although with some loss of yield.[1] 3. Switch to an alternative purification method such as column chromatography.
Ineffective Separation by Column Chromatography The chosen mobile phase does not provide adequate resolution between the product and the impurity.1. Optimize the eluent system using TLC. Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives good separation (ΔRf > 0.2) between your product and the impurity.[1] 2. Use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with similar Rf values.[1][2] 3. Consider a different stationary phase. If silica gel (acidic) is not effective, alumina (basic or neutral) might provide a different selectivity.
Acidic or Basic Impurities The impurity is an acidic or basic compound that is not easily removed by recrystallization or standard chromatography.Employ an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, or with a dilute aqueous base (e.g., 1M NaHCO₃) to remove acidic impurities. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.[3]
Problem 3: Oily Product Instead of Crystalline Solid

Q: My product is an oil and will not crystallize. What should I do?

A: The formation of an oil instead of a solid during purification can be frustrating. This phenomenon, often referred to as "oiling out," typically occurs when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or when impurities are depressing the melting point.

Solutions:

  • Lower the Crystallization Temperature: After the solution has cooled to room temperature, try cooling it further in a refrigerator or freezer.

  • Change the Solvent: The product may be too soluble in the chosen solvent. Try a solvent in which the product is less soluble.

  • Trituration: Add a small amount of a solvent in which the product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product may solidify.

  • Seed the Solution: Introduce a small crystal of the pure compound to provide a nucleation site for crystal growth.

  • Purify by Column Chromatography: This is often the most effective way to separate the desired compound from impurities that may be inhibiting crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: While the ideal solvent should be determined experimentally, good starting points for compounds with aromatic and polar functional groups like this compound include alcohols (e.g., ethanol, isopropanol), ethyl acetate, and acetonitrile. Mixtures of solvents, such as ethyl acetate/hexanes or ethanol/water, can also be effective.

Q2: How do I choose the right mobile phase for column chromatography?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for developing a mobile phase for column chromatography. The goal is to find a solvent system that moves the desired compound to an Rf (retention factor) of approximately 0.3-0.4, with good separation from any impurities. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of analytical techniques is recommended to confirm both the identity and purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and quantifying any minor impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid) is a common method.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the compound. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: Can I use distillation to purify this compound?

A4: Distillation is generally suitable for purifying liquids or low-melting solids that are thermally stable.[6] Given that this compound is a solid at room temperature, distillation would likely require high temperatures and a high vacuum, which could lead to decomposition, especially with the presence of the nitro group. Therefore, recrystallization and column chromatography are the preferred methods of purification.

III. Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a flat, uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. Visualized Workflows

Purification_Decision_Tree start Crude this compound recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is the product pure? recrystallization->is_pure_recryst pure_product Pure Product is_pure_recryst->pure_product Yes column_chromatography Perform Column Chromatography is_pure_recryst->column_chromatography No is_pure_column Is the product pure? column_chromatography->is_pure_column is_pure_column->pure_product Yes further_purification Consider Alternative Methods (e.g., Acid-Base Extraction, different chromatography) is_pure_column->further_purification No

Caption: Decision tree for purification strategy.

Recrystallization_Workflow start Dissolve crude product in minimal hot solvent hot_filtration Hot filtration (if needed) start->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

References

Technical Support Center: Synthesis of 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The inherent reactivity of the pyrimidine ring, coupled with the activating effect of the nitro group, can lead to a variety of side products. This guide provides a detailed breakdown of these potential impurities, their mechanisms of formation, and robust troubleshooting strategies to minimize their occurrence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Question 1: My reaction is producing a significant amount of an isomeric impurity. How can I identify it and improve the regioselectivity?

Answer:

The most common isomeric impurity is 4-Methoxy-5-nitropyrimidin-2-amine . This arises from the non-selective substitution of a di-halogenated precursor, such as 2,4-dichloro-5-nitropyrimidine. The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. However, reaction conditions can influence this selectivity.

Causality:

  • Steric Hindrance: The C2 position is flanked by two ring nitrogens, which can sterically hinder the approach of a nucleophile compared to the C4 position.

  • Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity, resulting in a mixture of isomers.

  • Order of Reagent Addition: The order in which the amine and methoxide are introduced can significantly impact the final product distribution.

Troubleshooting Steps:

  • Confirm Isomer Identity: Use analytical techniques such as 1H NMR, 13C NMR, and LC-MS to confirm the presence of the 4-methoxy isomer. The chemical shifts of the pyrimidine ring protons and carbons will differ significantly between the two isomers.

  • Optimize Reaction Temperature: Perform the reaction at a lower temperature. For the amination step, starting at 0°C and slowly warming to room temperature is recommended.

  • Control Reagent Addition: A stepwise addition of reagents is crucial. Typically, the more reactive C4 position is targeted first. Therefore, reacting 2,4-dichloro-5-nitropyrimidine with ammonia or an ammonia source first, followed by the addition of sodium methoxide, will favor the formation of the desired 2-methoxy product.

Question 2: I am observing a di-substituted impurity in my crude product. What is it and how can I prevent its formation?

Answer:

You are likely observing either 2,4-Diamino-5-nitropyrimidine or 2,4-Dimethoxy-5-nitropyrimidine .

Causality:

  • 2,4-Diamino-5-nitropyrimidine: This forms when an excess of the amine nucleophile is used, leading to the substitution of both chloro groups.

  • 2,4-Dimethoxy-5-nitropyrimidine: This results from using an excess of sodium methoxide, which displaces both chloro groups.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use close to a 1:1 molar ratio of the amine and the di-chloro pyrimidine for the first step.

  • Stepwise Reaction: Isolate the intermediate, 2-chloro-5-nitropyrimidin-4-amine, before proceeding with the methoxylation step. This will prevent the formation of the di-amino product.

  • Purification: If a mixture is formed, these di-substituted products can often be separated from the desired mono-substituted product by column chromatography.

Question 3: My final product seems to contain hydroxylated impurities. What causes this and how can it be avoided?

Answer:

The presence of hydroxylated impurities, such as 4-Amino-2-hydroxy-5-nitropyrimidine or 2-Methoxy-4-hydroxy-5-nitropyrimidine , is typically due to the presence of water in the reaction.

Causality:

  • Hydrolysis of Halogen: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.

  • Hydrolysis of Methoxy Group: The methoxy group can also be hydrolyzed, although this is generally less favorable than the displacement of a halogen.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your starting materials.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Aqueous Work-up: During the work-up, minimize the contact time with water and consider using a non-aqueous work-up if possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of substitution when starting from 2,4-dichloro-5-nitropyrimidine?

A1: The generally accepted optimal order is to first perform the amination at the C4 position, followed by methoxylation at the C2 position. The C4 position is more activated and sterically more accessible, leading to a more selective reaction with the amine.

Q2: Can I use other methoxide sources besides sodium methoxide?

A2: Yes, other sources like potassium methoxide can be used. However, sodium methoxide is the most common due to its commercial availability and reactivity. Ensure the chosen base is anhydrous.

Q3: What are the recommended purification techniques for this compound?

A3: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel is an effective method.

Q4: Are there any potential N-methylation side products?

A4: While less common in this specific synthesis which typically uses a methoxide source, if a methylating agent like methyl iodide were used in the presence of a base, N-methylation of the 4-amino group to form (2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine [1] could occur. Using sodium methoxide significantly reduces this possibility as it is a poor methylating agent.

Summary of Potential Side Products

Side ProductStructureCausative FactorsMitigation Strategy
4-Methoxy-5-nitropyrimidin-2-amineIsomerNon-selective substitution, high temperatureLower reaction temperature, stepwise reagent addition
2,4-Diamino-5-nitropyrimidineDi-substitutedExcess amineStoichiometric control of amine, isolation of intermediate
2,4-Dimethoxy-5-nitropyrimidineDi-substitutedExcess methoxideStoichiometric control of methoxide
4-Amino-2-hydroxy-5-nitropyrimidineHydrolysisPresence of waterUse anhydrous reagents and solvents, inert atmosphere
(2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amineN-methylationUse of alkylating agent instead of methoxideUse sodium methoxide as the methoxy source

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of common side products.

Step 1: Synthesis of 4-Amino-2-chloro-5-nitropyrimidine

  • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution for 2-3 hours, or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in isopropanol, 1.1 eq) dropwise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of cold water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-2-chloro-5-nitropyrimidine. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-Amino-2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide (1.2 eq, either as a solid or as a solution in methanol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway and Side Reactions

The following diagram illustrates the intended synthetic pathway and the potential side reactions that can occur.

Synthesis_Pathway Start 2,4-Dichloro-5-nitropyrimidine Intermediate 4-Amino-2-chloro-5-nitropyrimidine Start->Intermediate + NH3 (C4 attack) Isomer 4-Methoxy-5-nitropyrimidin-2-amine Start->Isomer + NaOMe (C4 attack) + NH3 (C2 attack) Diamino 2,4-Diamino-5-nitropyrimidine Start->Diamino + Excess NH3 Dimethoxy 2,4-Dimethoxy-5-nitropyrimidine Start->Dimethoxy + Excess NaOMe Hydrolysis2 2-Chloro-4-hydroxy-5-nitropyrimidine Start->Hydrolysis2 + H2O (hydrolysis) Product This compound Intermediate->Product + NaOMe (C2 attack) Hydrolysis1 4-Amino-2-hydroxy-5-nitropyrimidine Intermediate->Hydrolysis1 + H2O (hydrolysis)

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Troubleshooting Failed 2-Methoxy-5-nitropyrimidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-nitropyrimidin-4-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: My reaction shows a low yield of the desired product. What are the common causes?

A1: Low yields can be attributed to several factors including incomplete reactions, degradation of starting materials or products, and competing side reactions.[1] Sub-optimal reaction conditions such as incorrect temperature, reaction time, or pH can also significantly impact the outcome.[1] It is also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q2: I am observing multiple unexpected spots on my TLC plate. How can I identify and minimize these byproducts?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. In pyrimidine synthesis, these can arise from various side reactions.[1] Common side products could be isomers, incompletely cyclized intermediates, or polymers.[1] Minimizing these byproducts often involves careful control of reaction conditions, particularly temperature, and ensuring the correct stoichiometry of reactants. Analytical techniques such as HPLC and GC-MS can be invaluable for identifying these impurities.[2][3]

Q3: How can I effectively purify my this compound product?

A3: Purification of pyrimidine derivatives can often be achieved through recrystallization or column chromatography.[4] For solid products, recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexanes can be highly effective. Column chromatography using silica gel with a gradient of hexane and ethyl acetate is also a common and effective method.[1]

In-Depth Troubleshooting Guides

Guide 1: Synthesis of this compound

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a guanidine or amidine derivative.[5] A plausible synthetic route to this compound could involve the reaction of a suitably substituted precursor with guanidine.

Problem: Low to No Product Formation in the Primary Synthesis

Symptoms:

  • TLC analysis shows predominantly starting materials.

  • LC-MS analysis confirms the absence of the desired product mass.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Proposed Solution
Poor Quality of Starting Materials Analyze starting materials by NMR or LC-MS to confirm identity and purity.Repurify starting materials. For example, recrystallize solid reagents and distill liquid reagents.
Inappropriate Solvent Check the solubility of your starting materials in the chosen solvent at the reaction temperature.Select a solvent that ensures all reactants are in solution at the reaction temperature. Common solvents for pyrimidine synthesis include ethanol and DMF.
Incorrect Reaction Temperature Monitor the internal reaction temperature.Optimize the reaction temperature. Some reactions require heating to overcome activation energy, while others may require cooling to prevent side reactions.[1]
Suboptimal pH Measure the pH of the reaction mixture.The pH can be critical for cyclization reactions.[1] Adjust the pH with a suitable acid or base to facilitate the desired reaction pathway.
Presence of Moisture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Dry all glassware thoroughly. Use freshly opened or distilled anhydrous solvents.

Experimental Protocol: General Synthesis of a 5-Substituted 2-Aminopyrimidine Derivative

This is a generalized protocol based on common pyrimidine syntheses and should be adapted and optimized for the specific synthesis of this compound.

  • To a solution of a suitable substituted malonic acid diester in a polar solvent like ethanol, add guanidine hydrochloride.

  • Add a base, such as sodium ethoxide, to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with an acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1][5]

Diagram: Troubleshooting Low Yield in Synthesis

Caption: Troubleshooting flowchart for low yield in synthesis.

Guide 2: Subsequent Reactions of this compound (e.g., Nucleophilic Aromatic Substitution)

The amine and methoxy groups on the pyrimidine ring can be targets for nucleophilic substitution, while the nitro group can be reduced.

Problem: Incomplete Nucleophilic Aromatic Substitution (e.g., displacement of the methoxy group)

Symptoms:

  • TLC/LC-MS analysis shows a mixture of starting material and the desired product.

  • The reaction stalls after a certain period.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Proposed Solution
Insufficient Nucleophile Check the stoichiometry of your nucleophile.Use a slight excess of the nucleophile to drive the reaction to completion.
Poor Leaving Group Ability The methoxy group may not be a sufficiently good leaving group under the reaction conditions.Consider converting the methoxy group to a better leaving group, such as a tosylate, if possible.
Inadequate Activation of the Ring The electron-withdrawing nitro group activates the ring towards nucleophilic attack, but this may not be sufficient.If applicable, consider using a stronger electron-withdrawing group or adding a catalyst to facilitate the reaction.
Reversibility of the Reaction Analyze the reaction at different time points to see if an equilibrium is reached.If the reaction is reversible, try to remove one of the products from the reaction mixture to drive the equilibrium towards the desired product (e.g., by precipitation or distillation).
Solvent Effects The choice of solvent can significantly impact the rate of SNAr reactions.Aprotic polar solvents like DMF or DMSO are often preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.

Diagram: Factors Influencing Nucleophilic Aromatic Substitution

SNAr_Factors SNAr SNAr Reaction Outcome Nucleophile Nucleophile (Strength & Conc.) Nucleophile->SNAr Leaving_Group Leaving Group Ability Leaving_Group->SNAr Ring_Activation Ring Activation (EWG) Ring_Activation->SNAr Solvent Solvent Polarity Solvent->SNAr Temperature Temperature Temperature->SNAr

Caption: Key factors influencing SNAr reactions.

Analytical Characterization

Accurate characterization of this compound and its reaction products is crucial for successful troubleshooting.

Recommended Analytical Techniques:

Technique Purpose Sample Preparation
HPLC Purity assessment and quantitative analysis.Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water). Filter before injection.[2]
LC-MS Molecular weight confirmation and identification of byproducts.Similar to HPLC preparation.
NMR Spectroscopy Structural elucidation.Dissolve 5-10 mg in a deuterated solvent (e.g., DMSO-d6, CDCl3).[2]
FTIR Spectroscopy Identification of functional groups.Can be run neat (ATR) or as a KBr pellet.[2]

References

Technical Support Center: Optimizing Aminolysis of Nitropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aminolysis of nitropyrimidines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this crucial reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Foundational Concepts & FAQs

This section addresses the fundamental principles governing the aminolysis of nitropyrimidines, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Question 1: What is the underlying mechanism for the aminolysis of nitropyrimidines, and how does the nitro group facilitate this reaction?

Answer: The reaction proceeds through a well-documented Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN2 reactions, which are not feasible on sp2-hybridized carbons of an aromatic ring due to steric hindrance, the SNAr reaction occurs via a two-step addition-elimination pathway.[1]

  • Nucleophilic Addition: The amine (nucleophile) attacks the electron-deficient carbon atom on the pyrimidine ring that bears a suitable leaving group (e.g., a halogen). This initial attack is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] The stability of this complex is crucial for the reaction to proceed.

  • Elimination & Re-aromatization: The leaving group departs, and the aromaticity of the pyrimidine ring is restored, yielding the final aminated product.

The nitro group (-NO2) is a powerful electron-withdrawing group and plays a critical role as an "activator." It strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic substitution. It stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step and thus accelerating the overall reaction rate.[1][5]

Figure 1: SNAr Mechanism via Meisenheimer Complex
Question 2: Which factors determine the regioselectivity of amination on a polysubstituted nitropyrimidine?

Answer: Regioselectivity is a critical challenge, especially with substrates like 2,4-dichloro-5-nitropyrimidine. The outcome is dictated by a combination of electronic and steric factors.

  • Electronic Effects: The positions ortho and para to the strongly activating nitro group (C2, C4, and C6) are the most electrophilic. For 5-nitropyrimidines, this makes the C2, C4, and C6 positions susceptible to attack.

  • Leaving Group Ability: The nature of the leaving group is paramount. The typical reactivity order in SNAr reactions is F > Cl ≈ Br > I.[6]

  • Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered position.

  • Nucleophile Type: Interestingly, the choice of nucleophile can dramatically alter the selectivity. For 2,4-dichloro-5-nitropyrimidine, primary and secondary amines typically substitute at the C4 position. However, using tertiary amines can lead to excellent selectivity for the C2 position, followed by an in-situ N-dealkylation to yield the secondary amine product at C2.[7][8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the aminolysis of nitropyrimidines.

Scenario 1: Low or No Conversion to Product

"I've set up my reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?"

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Steps:
  • Re-evaluate the Nucleophile and Substrate:

    • Nucleophilicity of the Amine: Is your amine a weak nucleophile (e.g., aniline derivatives with electron-withdrawing groups)? Its nucleophilicity might be insufficient. Consider using a stronger base to deprotonate it or switching to a more nucleophilic amine if the project allows.

    • Leaving Group Quality: Halogens are generally good leaving groups.[9] However, if your substrate has a poorer leaving group, such as an alkoxy group, the reaction may require more forcing conditions (higher temperature, stronger base).[5]

  • Check the Solvent:

    • SNAr reactions are significantly favored in polar aprotic solvents like DMF, DMSO, or acetonitrile.[10] These solvents are effective at solvating the cation but do not hydrogen-bond with the amine, preserving its nucleophilicity. Using nonpolar solvents like toluene or ethereal solvents like THF without additives can dramatically slow the reaction.

  • Increase the Temperature:

    • Reaction kinetics are highly temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the heat can significantly improve the rate. However, be cautious, as excessive heat can lead to side reactions or degradation. Monitor the reaction closely by TLC or LC-MS when increasing the temperature.

  • Role of the Base:

    • The reaction generates an acid (e.g., HCl) as a byproduct, which will protonate your amine nucleophile, rendering it inactive. You must include a base to act as a scavenger. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard choice.[9][11] Ensure you are using at least one equivalent for monosubstitution, and often a slight excess (1.1-1.5 eq) is beneficial.

Troubleshooting_Low_Conversion cluster_conditions Start Problem: Low or No Conversion CheckReagents 1. Verify Reagent Quality - Is starting material pure? - Is amine fresh/non-oxidized? Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions CheckReagents->CheckConditions ModifyConditions 3. Modify Conditions Systematically CheckConditions->ModifyConditions If parameters are suboptimal Solvent Solvent? - Use polar aprotic (DMF, DMSO, MeCN) Temperature Temperature? - Incrementally increase heat (e.g., 50°C, 80°C) Base Base? - Add non-nucleophilic base (TEA, DIPEA) - At least 1 equivalent required Nucleophile Nucleophile Strength? - Is the amine too weak? Analyze Outcome Improved? ModifyConditions->Analyze Analyze->Start No, try another variable End Reaction Optimized Analyze->End Yes

Figure 2: Decision Tree for Low Conversion
Scenario 2: Formation of Unexpected Byproducts

"My reaction is working, but I'm getting a significant amount of an unexpected second product. My starting material is a 4-chloro-6-alkoxy-5-nitropyrimidine."

This is a fascinating and well-documented case that can occur even under mild conditions. The expected product is the substitution of the chlorine at C4, but a subsequent, and sometimes faster, substitution of the alkoxy group can occur, leading to a disubstituted product.[2][4]

Causality and Solution:
  • Mechanism of Disubstitution: After the initial, expected substitution of the more labile chlorine atom, the newly introduced amino group can influence the electronic properties of the ring. Computational studies suggest that the subsequent substitution of the alkoxy group may proceed through a favorable pathway involving pre-reactive molecular complexes and a Meisenheimer intermediate, making the alkoxy group a surprisingly good leaving group in this specific context.[2][5] This occurs in a "one-pot" fashion, leading to the symmetric 4,6-diamino-5-nitropyrimidine.

  • Controlling the Reaction:

    • Stoichiometry: The most critical factor is the stoichiometry of the amine. To favor the monosubstituted product, use only 1.0 to 1.2 equivalents of the amine. Using a larger excess (e.g., 2 equivalents or more) will strongly drive the reaction toward the disubstituted product.[4]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help favor the kinetically preferred monosubstitution of the chlorine atom.

    • Reaction Time: Monitor the reaction closely. Once the starting material is consumed and the desired monosubstituted product is maximized, quench the reaction to prevent its conversion to the disubstituted byproduct.

ParameterTo Favor Monosubstitution (at C4)To Favor Disubstitution
Amine Equivalents 1.0 - 1.2 eq> 2.0 eq
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time Monitor closely and quenchAllow to run to completion
Table 1: Controlling Mono- vs. Disubstitution
Scenario 3: Product Lost During Workup

"The reaction looked clean by crude analysis, but my final yield after purification is very low."

Product loss during workup and purification is a frequent source of low yields. Aminopyrimidines can have properties that require careful handling.

Troubleshooting Workup and Purification:
  • Aqueous Solubility: Your aminated product may have increased polarity and some solubility in the aqueous layer, especially if it can be protonated.

    • Solution: Before discarding the aqueous layer from an extraction, re-extract it one or two more times with your organic solvent (e.g., DCM, EtOAc).[5] To minimize solubility, ensure the aqueous layer is basic (pH > 8) by adding NaHCO3 or Na2CO3 to keep your product deprotonated.

  • Stability to Acid/Base: The product might be unstable to the acidic or basic conditions used during the workup.[12]

    • Solution: Test the stability of your product. Take a small aliquot of the crude reaction mixture and expose it to the planned aqueous wash (e.g., 1M HCl or saturated NaHCO3). Analyze by TLC to see if any degradation occurs. If it does, use milder workup conditions, such as a simple water wash followed by a brine wash.

  • Volatility: Some smaller aminopyrimidine products can be volatile.

    • Solution: When removing solvent on a rotary evaporator, use minimal heat and vacuum. If you suspect product loss, you can check the solvent collected in the rotovap's cold trap by LC-MS.[12]

  • Silica Gel Chromatography: Amines are basic and can stick irreversibly to acidic silica gel, leading to streaking and poor recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine in your eluent (e.g., EtOAc/Hexanes + 1% TEA). This will cap the acidic silanol groups and improve your yield significantly.

Standard Experimental Protocol

This protocol provides a representative starting point for the aminolysis of a di-substituted nitropyrimidine.

General Procedure for the Synthesis of 4-Amino-6-chloro-5-nitropyrimidine

Experimental_Workflow Start Start: Reagent Preparation Setup 1. Reaction Setup - Dissolve dichloronitropyrimidine in solvent (e.g., DCM) - Cool in ice bath (0°C) Start->Setup Addition 2. Reagent Addition - Add base (e.g., TEA, 1.2 eq) - Add amine (1.1 eq) dropwise over 15 min Setup->Addition Reaction 3. Reaction Monitoring - Warm to room temperature - Stir for 2-24 hours - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Workup - Quench with water - Separate layers - Wash organic layer (brine) - Dry over Na2SO4 Reaction->Workup Upon completion Purification 5. Purification - Concentrate in vacuo - Purify by column chromatography Workup->Purification Analysis End: Product Analysis - Obtain mass, NMR, etc. Purification->Analysis

Figure 3: General Experimental Workflow

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • Primary or Secondary Amine (1.1 equivalents)

  • Triethylamine (TEA) or DIPEA (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents (water, brine, Na2SO4, silica gel, chromatography solvents)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 4,6-dichloro-5-nitropyrimidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base and Nucleophile Addition: Add triethylamine (1.2 eq) to the stirred solution. In a separate vial, dissolve the amine (1.1 eq) in a small amount of DCM. Add the amine solution dropwise to the reaction flask over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then a saturated aqueous solution of NaCl (brine).[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel. Use an appropriate eluent system (e.g., ethyl acetate/petroleum ether or EtOAc/hexanes), often with 1% TEA added to prevent product tailing.

  • Analysis: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

References

Technical Support Center: Synthesis of 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-nitropyrimidin-4-amine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions related to the reaction workup and product purification. As Senior Application Scientists, our goal is to explain the causality behind each experimental step, ensuring you can navigate challenges and optimize your outcomes.

Overview of the Workup Process

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction where a suitable 4-amino pyrimidine precursor is nitrated, or a 4-chloro-2-methoxy-5-nitropyrimidine is reacted with an ammonia source. The workup is a critical phase designed to isolate the target compound from the reaction mixture, which may contain unreacted starting materials, reagents, acidic or basic catalysts, and byproducts. A successful workup is paramount for achieving high purity and yield.

The general workflow involves quenching the reaction, precipitating the product, isolating the solid by filtration, washing away impurities, and drying.

Experimental Workflow: Standard Workup Protocol

This protocol outlines a standard, validated procedure for the isolation and purification of this compound following its synthesis.

dot

Workup_Workflow RM Completed Reaction Mixture Quench Quench in Ice-Water RM->Quench Exothermic Control Neutralize Neutralize Slowly (e.g., NaHCO₃ aq.) Quench->Neutralize pH Adjustment Precipitate Product Precipitation & Aging Neutralize->Precipitate Induce Crystallization Filter Vacuum Filtration Precipitate->Filter Solid-Liquid Separation Wash1 Wash with Cold Deionized Water Filter->Wash1 Remove Salts Wash2 Wash with Cold Ethanol/Methanol Wash1->Wash2 Remove Organic Impurities Dry Dry Under Vacuum Wash2->Dry Remove Solvents Product Pure Product (C₅H₆N₄O₃) Dry->Product

Caption: General workflow for the isolation and purification of this compound.

Step-by-Step Methodology:

  • Quenching: Once the reaction is deemed complete by TLC or LCMS, allow the reaction vessel to cool to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and deionized water. Slowly pour the reaction mixture into the stirred ice-water slurry. This step is often exothermic and must be done carefully to control the temperature.

  • Neutralization: If the reaction was conducted under acidic conditions (e.g., using a nitrating mixture of H₂SO₄/HNO₃), the aqueous mixture will be highly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium carbonate solution in portions until the pH of the slurry is neutral (pH 7-8). Be extremely cautious, as vigorous CO₂ evolution and foaming can occur.[1] Monitor the pH using litmus paper or a pH meter.

  • Precipitation and Aging: The product, this compound, is typically a solid with limited water solubility and should precipitate during quenching and neutralization. Stir the cold slurry for an additional 30-60 minutes. This process, known as aging, allows for the growth of larger crystals, which are easier to filter.

  • Filtration: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Ensure the filter paper is properly seated.

  • Washing:

    • Wash the filter cake thoroughly with several portions of cold deionized water. This removes inorganic salts (like sodium sulfate) and water-soluble impurities. Continue washing until the filtrate runs clear and is neutral.

    • Perform a final wash with a small amount of cold ethanol or methanol. This helps remove residual water and certain organic impurities, expediting the drying process.[2]

  • Drying: Carefully transfer the filter cake to a watch glass or drying dish. Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the workup procedure.

Question 1: After quenching the reaction in ice water, my product oiled out or formed a gummy precipitate instead of a filterable solid. What should I do?

Answer: This is a common issue often caused by the presence of impurities that inhibit crystallization or by the product’s melting point being close to room temperature when wet.

  • Causality: Impurities can act as a "eutectic mixture," lowering the melting point of your crude product. Alternatively, if the quenching process generates too much heat, the product may melt and then solidify into an amorphous mass.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside wall of the beaker with a glass rod at the surface of the liquid. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

    • Solvent Trituration: If scratching fails, decant the water. Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. This can often break down the oil and induce it to solidify.

    • Re-dissolve and Re-precipitate: As a last resort, extract the oily product into an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Then, attempt to recrystallize the resulting crude solid or oil from a suitable solvent system.[3]

Question 2: The neutralization step is causing excessive and uncontrollable foaming. How can I prevent this?

Answer: This hazardous situation arises from the rapid reaction between a strong acid (from the reaction mixture) and a carbonate base, releasing a large volume of CO₂ gas.

  • Causality: The rate of gas evolution is directly proportional to the rate and concentration of the base being added. Adding the base too quickly to a concentrated acid solution will invariably cause violent effervescence.

  • Preventative Measures:

    • Dilution and Cooling: The primary reason for quenching in a large volume of ice is to dilute the acid and dissipate heat. Ensure you are using a sufficiently large volume of ice/water (at least 5-10 times the volume of your reaction mixture).

    • Slow, Portion-wise Addition: Add the neutralizing agent (e.g., saturated NaHCO₃ solution) very slowly using a dropping funnel, directing the stream to the wall of the beaker, not directly into the bulk solution.[1]

    • Vigorous Stirring: Ensure the mixture is being stirred efficiently to dissipate localized heat and gas bubbles.

    • Use a Weaker Base: While slower, using a weaker base like sodium bicarbonate is generally more controllable than stronger bases like sodium carbonate or sodium hydroxide.

Question 3: My final product purity is low, even after following the washing steps. What are the likely impurities and how can I remove them?

Answer: Low purity typically points to co-precipitated starting materials, side-products, or insufficient washing. For nitropyrimidine syntheses, common impurities can include regioisomers or over-nitrated products.

  • Causality: If an impurity has similar solubility characteristics to your product, simple precipitation and washing may not be enough to remove it.

  • Purification Strategy: Recrystallization

    • Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like:

      • Methanol/Water

      • Ethanol/Water

      • Toluene/Ethyl Acetate[4]

      • Acetonitrile

    • Procedure: Dissolve the impure solid in the minimum amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Advanced Technique: For stubborn impurities, column chromatography may be necessary. However, this is often reserved for smaller scale syntheses due to cost and complexity.

Question 4: I am experiencing a significant loss of yield during the workup. Where could my product be going?

Answer: Product loss during workup can happen at several stages. Identifying the specific step is key to improving your yield.

  • Potential Causes & Solutions:

    • Solubility in Wash Solvents: While this compound has low water solubility, it is not zero. Significant loss can occur if large volumes of wash water are used, especially if it's not ice-cold.

      • Solution: Always use ice-cold water for washing and use the minimum volume necessary to remove impurities.[5]

    • Incomplete Precipitation: If the pH is not properly adjusted to neutral, some of the product may remain in solution as a protonated salt (at low pH) or a deprotonated species (at high pH), although the latter is less likely for an amine.

      • Solution: Ensure the final pH of the slurry is between 7 and 8 before filtration.

    • Transfers: Mechanical losses occur every time the material is transferred from one vessel to another.

      • Solution: Use a spatula to quantitatively transfer solids and rinse beakers with a small amount of the subsequent solvent (e.g., the wash solvent) to recover any remaining product.

Workup Parameter Summary
ParameterRecommended Reagent/ConditionPurpose & Rationale
Quenching Agent Ice/Deionized Water SlurryTo dilute the reaction mixture, dissipate heat from the exothermic neutralization, and precipitate the product.
Neutralizing Agent Saturated NaHCO₃ (aq.) or 10% Na₂CO₃ (aq.)To neutralize excess acid from the reaction. Bicarbonate is preferred for better control over CO₂ evolution.[1]
Primary Wash Solvent Cold Deionized WaterTo remove inorganic salts and other water-soluble impurities. Low temperature minimizes product loss.[5]
Secondary Wash Solvent Cold Ethanol or MethanolTo remove residual water, wash away nonpolar organic impurities, and accelerate drying.
Drying Method Vacuum Oven at 40-50 °CTo efficiently remove residual solvents without causing thermal decomposition of the product.
Expected Purity >95% (after washing)Standard purity for many applications; may require recrystallization for >99% purity.

References

stability of 2-Methoxy-5-nitropyrimidin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-5-nitropyrimidin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

As a substituted pyrimidine, the stability of this compound in acidic conditions is a critical consideration. While specific kinetic data for this exact molecule is not extensively published, based on fundamental organic chemistry principles, prolonged exposure to acidic environments, particularly at elevated temperatures, may lead to degradation. The primary sites of potential acid-catalyzed hydrolysis are the 2-methoxy and 4-amino groups.

The pyrimidine ring contains basic nitrogen atoms that will be protonated in acid. This protonation can increase the electrophilicity of the ring carbons, making attached groups more susceptible to nucleophilic attack by water. The electron-withdrawing nitro group at the 5-position further influences the electronic properties of the ring, potentially affecting the rates of hydrolysis.

Q2: What are the likely degradation pathways for this compound in an acidic medium?

The most probable degradation pathway is the acid-catalyzed hydrolysis of the 2-methoxy group to yield 4-amino-5-nitro-2-hydroxypyrimidine. The ether linkage of the methoxy group is susceptible to protonation followed by nucleophilic attack by water. A secondary, and generally less favored, pathway could involve the hydrolysis of the 4-amino group.

Below is a diagram illustrating the hypothesized primary degradation pathway.

cluster_main Hypothesized Acid-Catalyzed Degradation Pathway A This compound B Protonated Intermediate A->B + H+ (Acid catalyst) C 4-Amino-5-nitro-2-hydroxypyrimidine (Major Degradant) B->C + H2O - H+ D Methanol B->D + H2O cluster_workflow Stability Assessment Workflow prep 1. Prepare Solutions - Stock solution of compound - Acidic buffers (e.g., pH 2, 4, 6) - Control (pH 7.4) incubate 2. Incubation - Add stock to buffers - Incubate at desired temp (e.g., RT, 37°C) - Time points (e.g., 0, 1, 4, 8, 24h) prep->incubate analyze 3. Analysis - Withdraw aliquots at time points - Quench if necessary - Analyze by HPLC or LC-MS incubate->analyze data 4. Data Interpretation - Quantify peak area of parent compound - Plot % remaining vs. time - Identify major degradants analyze->data

Technical Support Center: Purification of 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable synthetic intermediate in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses involving the nitration of a pyrimidine precursor, you might encounter regioisomers or over-nitrated products. If the methoxy group is introduced via nucleophilic substitution, the corresponding hydroxyl-pyrimidine could be a potential impurity. It is also common to find residual solvents from the reaction or initial work-up.

Q2: What is the best starting point for choosing a recrystallization solvent for this compound?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar nature of the nitro and amine groups, polar solvents are a good starting point. You can experimentally screen solvents such as ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF. For compounds that are challenging to crystallize and may only be soluble in high-boiling point solvents like DMF or DMSO, an anti-solvent vapor diffusion technique can be highly effective.[1]

Q3: My compound seems to be sensitive to acidic or basic conditions. How should this influence my purification strategy?

A3: The amine group in your compound can be protonated under acidic conditions, which will alter its solubility and chromatographic behavior. Similarly, the pyrimidine ring may have varying stability at different pH values. When developing a column chromatography method, it is crucial to consider the nature of your stationary phase. Standard silica gel is slightly acidic. If you observe significant tailing or degradation of your compound on a TLC plate, you may need to use a deactivated stationary phase or add a modifier like triethylamine (1-3%) to your eluent to neutralize the acidic sites.[2]

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the progress of your purification.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for accurate quantification of purity (e.g., by area percentage). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a common starting point for similar compounds.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your compound and identifying any impurities that have NMR-active nuclei. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identifying contaminants.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying impurities.

Purification Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated.1. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to reduce the solubility. 2. Lower the temperature at which crystallization begins by using a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated; too much solvent was used. The compound is highly soluble even at low temperatures.1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a "seed crystal" of the pure compound if available. 4. If using a mixed solvent system, add more of the "poor" solvent.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much cold solvent was used to wash the crystals.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Minimize the volume of cold solvent used for washing. 3. Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[2]
The purified product is still impure. The impurities have similar solubility to the desired compound in the chosen solvent.1. Perform a second recrystallization. 2. Try a different recrystallization solvent or a mixed-solvent system. 3. Consider an alternative purification method like column chromatography.[2]
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the compound from impurities. The chosen eluent system has incorrect polarity.1. Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.3 for your compound of interest. 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2]
The compound is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. 2. If using acidic silica gel, consider adding a small amount of a basic modifier like triethylamine to the eluent.[2]
Cracking or channeling of the stationary phase. The column was not packed properly.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. 2. Apply gentle pressure to pack the column more tightly.[2]

Visualized Purification Workflow

PurificationWorkflow cluster_start Initial Assessment cluster_decision Method Selection cluster_paths Purification Paths cluster_end Final Analysis Start Crude this compound TLC_Analysis Analyze by TLC Start->TLC_Analysis Decision Impurities separable by polarity? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes (Distinct Spots) Column_Chromatography Column Chromatography Decision->Column_Chromatography  No (Streaking/Overlapping) Purity_Check Assess Purity (HPLC, NMR, MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product PurityAnalysis cluster_start Initial Check cluster_quant Quantitative & Structural Analysis cluster_result Final Outcome Start Purified Solid TLC TLC Analysis (Single Spot?) Start->TLC HPLC HPLC (Purity >95%?) TLC->HPLC Yes Repurify Repurify if Needed TLC->Repurify No NMR ¹H NMR (Correct Structure?) HPLC->NMR Yes HPLC->Repurify No MS Mass Spec (Correct M/Z?) NMR->MS Yes NMR->Repurify No Final_Purity High-Purity Compound MS->Final_Purity Yes MS->Repurify No

References

Technical Support Center: Scaling Up 2-Methoxy-5-nitropyrimidin-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling the synthesis of 2-Methoxy-5-nitropyrimidin-4-amine. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure safety, efficiency, and reproducibility as you move from bench-scale to pilot or manufacturing scale.

Synthesis Overview & Core Challenges

The synthesis of this compound is most commonly achieved via the electrophilic nitration of 2-methoxypyrimidin-4-amine. The pyrimidine ring, being electron-deficient, requires strong activating conditions for electrophilic substitution. The reaction proceeds via the generation of the highly reactive nitronium ion (NO₂⁺) from a mixed acid system, typically concentrated nitric and sulfuric acids.[1][2]

The primary challenges in scaling up this synthesis are rooted in the reaction's inherent characteristics:

  • Extreme Exothermicity: Nitration reactions are notoriously exothermic.[3] Inadequate thermal management at scale can lead to runaway reactions, resulting in loss of product, equipment damage, and severe safety hazards.

  • Byproduct Formation: The electron-rich amino and methoxy groups activate the pyrimidine ring, but can also lead to undesired side reactions, such as the formation of di-nitro isomers or oxidative degradation products, if conditions are not precisely controlled.[4]

  • Workup & Isolation: Quenching the strong acid reaction mixture and isolating the product requires careful handling to prevent product degradation and ensure safe dilution of the acid.

Process Workflow

The following diagram outlines the typical workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification SM Starting Material: 2-Methoxypyrimidin-4-amine Nitration Nitration Reaction (Controlled Temp: 0-5 °C) SM->Nitration MA Nitrating Agent: HNO₃ / H₂SO₄ MA->Nitration Quench Reaction Quench (Ice/Water) Nitration->Quench 1. Complete Reaction Isolation Crude Isolation (Filtration) Quench->Isolation 2. Precipitate Product Recrystal Recrystallization Isolation->Recrystal 3. Crude Product Final Final Product: This compound Recrystal->Final 4. Purified Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up synthesis.

Category 1: Reaction Control & Safety

Q1: My reaction temperature is rising uncontrollably, even with cooling. What should I do and what are the causes?

A1: This indicates a potential runaway reaction, a critical safety event.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[3]

    • Enhance Cooling: Maximize the efficiency of your cooling system (e.g., add more dry ice/acetone to the bath).

    • Follow Emergency Protocols: Alert all personnel and follow your lab's established emergency procedures. Quenching a runaway nitration is hazardous and should only be a last resort performed with extreme caution.[3]

  • Root Cause Analysis & Prevention:

    • Inadequate Heat Transfer: At larger scales, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your reactor is appropriately sized for the batch and that the cooling system has sufficient capacity.

    • Reagent Addition Rate: The rate of addition of the nitrating mixture directly correlates with the rate of heat generation. On scale-up, you must slow down the addition rate significantly compared to a lab-scale reaction.

    • Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to a rapid exotherm that can propagate through the mixture.[3] Use an overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity.

Q2: How should I prepare and add the nitrating agent at scale?

A2: The preparation and addition of the mixed acid is a critical control point.

  • Preparation: Always add the concentrated sulfuric acid to the concentrated nitric acid, never the reverse. This pre-mixing should be done slowly in a separate, cooled vessel. Sulfuric acid protonates nitric acid to generate the nitronium ion (NO₂⁺), which is the active electrophile.[1][4]

  • Addition: Add the pre-cooled nitrating mixture dropwise or via a pump at a very controlled rate to the solution of 2-methoxypyrimidin-4-amine in sulfuric acid. The key is to maintain the internal reaction temperature within a narrow, predetermined range (e.g., 0-5 °C).

Category 2: Yield & Purity

Q3: My final yield is low. What are the likely causes?

A3: Low yields can stem from incomplete reaction, byproduct formation, or losses during workup.

Potential CauseExplanationRecommended Solution
Incomplete Reaction Reaction time may be too short or the temperature too low for full conversion.Monitor the reaction using an appropriate analytical technique (TLC, HPLC). Extend the reaction time at the target temperature until the starting material is consumed.
Byproduct Formation Over-nitration (di-nitro products) or oxidation of the starting material can occur if the temperature is too high or if there's an excess of nitrating agent.[4]Strictly maintain the reaction temperature below 5 °C. Use a precise molar ratio of nitric acid to the substrate (start with 1.0-1.1 equivalents).
Product Loss During Workup The product may have some solubility in the acidic aqueous mixture after quenching. The pH during isolation is also critical.Ensure the quench is performed on a large volume of ice to keep the temperature low. After quenching, carefully neutralize the mixture to precipitate the maximum amount of product before filtration.
Degradation The nitro-pyrimidine product may be susceptible to hydrolysis or degradation if exposed to high temperatures or harsh pH conditions for extended periods.Keep all workup and isolation steps cold. Minimize the time the product is in contact with strongly acidic or basic solutions.

Q4: I am observing a significant amount of an impurity with a higher molecular weight. What is it and how can I avoid it?

A4: This is likely a di-nitrated byproduct. The pyrimidine ring, activated by two electron-donating groups, can potentially undergo a second nitration.

  • Mechanism: The first nitro group is deactivating, making the second nitration more difficult, but it can occur under forcing conditions (higher temperature, excess nitrating agent).

  • Prevention:

    • Temperature Control: This is the most critical factor. Maintaining a low and stable temperature (0-5 °C) disfavors the higher activation energy required for the second nitration.[4]

    • Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of nitric acid. A large excess will drive the formation of the di-nitro product.

    • Reaction Monitoring: Track the reaction progress carefully. Once the starting material is consumed, quench the reaction promptly to avoid over-reaction.

Troubleshooting Logic

Use the following diagram to help diagnose common issues encountered during the synthesis.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Observed LowYield Low Yield Problem->LowYield PoorPurity Poor Purity Problem->PoorPurity Runaway Runaway Reaction Problem->Runaway Incomplete Incomplete Reaction? (Check TLC/HPLC) LowYield->Incomplete Loss Workup Loss? (Check Quench/pH) LowYield->Loss Byproduct Byproduct Formation? (Check Temp/Stoich.) PoorPurity->Byproduct Agitation Poor Agitation? Runaway->Agitation Cooling Inadequate Cooling? Runaway->Cooling Addition Addition Too Fast? Runaway->Addition Byproduct->Cooling Byproduct->Addition

Caption: A logic diagram for troubleshooting common scale-up issues.

Scale-Up Synthesis Protocol Example

This protocol provides a generalized, step-by-step methodology for the synthesis of this compound on a laboratory scale, with considerations for scale-up.

Safety Warning: This reaction involves highly corrosive and reactive acids and is extremely exothermic. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. A blast shield is highly recommended. Ensure an appropriate quenching agent and spill kit are readily accessible.

Step 1: Nitration of 2-Methoxypyrimidin-4-amine
  • Reagents & Quantities (Example Scale)

ReagentMolar Mass ( g/mol )QuantityMoles (equiv)
2-Methoxypyrimidin-4-amine125.1325.0 g0.20 (1.0)
Conc. Sulfuric Acid (98%)98.08100 mL-
Conc. Nitric Acid (70%)63.0114.4 mL0.22 (1.1)
  • Procedure:

    • Reactor Setup: Equip a three-neck round-bottom flask (or an appropriately sized jacketed reactor for larger scale) with an overhead mechanical stirrer, a thermometer/temperature probe, and a pressure-equalizing dropping funnel.

    • Dissolution: Charge the reactor with concentrated sulfuric acid (100 mL). Begin stirring and cool the acid to 0-5 °C using an ice-salt or dry ice/acetone bath.

    • Substrate Addition: Slowly and portion-wise, add the 2-methoxypyrimidin-4-amine (25.0 g) to the cold, stirred sulfuric acid. Ensure the internal temperature does not exceed 10 °C during the addition.[5] Continue stirring until all solids have dissolved.

    • Nitrating Agent Addition: In a separate flask, prepare the nitrating mixture by slowly adding the concentrated sulfuric acid to the concentrated nitric acid (if not using fuming nitric acid). Cool this mixture to 0 °C. Add the cold nitrating mixture to the dropping funnel.

    • Reaction: Add the nitrating mixture dropwise to the reactor over 1.5-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the entire addition. [4] A rapid temperature increase signifies an unsafe condition.

    • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's completion by TLC or HPLC analysis of a carefully quenched aliquot.

Step 2: Workup and Isolation
  • Quenching: Prepare a separate large vessel containing a vigorously stirred mixture of crushed ice and water (approx. 1 kg).

  • Precipitation: Slowly and carefully pour the completed reaction mixture into the ice/water slurry.[3] This process is highly exothermic; a slow addition rate is critical to control the temperature of the quench vessel. A yellow precipitate should form.

  • Neutralization: Allow the slurry to warm to room temperature while stirring. Slowly add a saturated solution of sodium bicarbonate or cautiously add a base like aqueous sodium hydroxide to adjust the pH to approximately 6-7. This will ensure complete precipitation of the amine product.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids and inorganic salts.

  • Drying: Dry the purified product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

References

Technical Support Center: Ensuring the Stability of 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-nitropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyrimidine core substituted with an amine, a methoxy, and a nitro group, makes it a valuable synthon. However, these same functional groups contribute to its potential for degradation if not stored and handled correctly. This guide provides a scientific framework for understanding and mitigating the decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

The decomposition of this compound is primarily influenced by four factors: temperature, moisture, light, and chemical incompatibility. Each of these can initiate degradation pathways that alter the molecule's structure and purity.

  • Temperature: Elevated temperatures can provide the activation energy needed for decomposition reactions. Aromatic nitro compounds, in general, can be thermally sensitive.

  • Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the amine or methoxy groups on the pyrimidine ring. The pyrimidine ring itself can also be susceptible to cleavage under certain pH conditions.

  • Light (Photodegradation): Aromatic nitro compounds are often photosensitive. Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of degradation products.

  • Chemical Incompatibility: Contact with strong acids, bases, oxidizing agents, or reducing agents can lead to rapid decomposition. For instance, aromatic nitro compounds can react vigorously with reducing agents, and heating them under alkaline conditions can be hazardous[1].

Q2: What is the recommended storage temperature for this compound?

For optimal stability, this compound should be stored at 2-8 °C [2]. Refrigeration slows down the rate of potential decomposition reactions. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q3: The material safety data sheet (MSDS) for a similar compound mentions "Air and light sensitive. Handle and store under inert gas." Is this necessary for this compound?

While a specific requirement for storage under an inert atmosphere for this exact compound is not universally mandated, it is a highly recommended best practice, especially for long-term storage or for high-purity applications. The amino group can be susceptible to oxidation. Storing under an inert gas like argon or nitrogen displaces oxygen and moisture, minimizing these degradation pathways. Protecting the compound from light is also critical due to the photosensitivity of the nitroaromatic system.

Q4: What are the likely decomposition products of this compound?
  • Hydrolysis Products: Hydrolysis could lead to the replacement of the methoxy group with a hydroxyl group, forming 2-hydroxy-5-nitropyrimidin-4-amine, or potentially cleavage of the amine group.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which could form the corresponding nitroso or amino derivatives.

  • Photodegradation Products: Light exposure can lead to complex reactions, including the formation of radical species and subsequent polymerization or rearrangement products. For other nitroaromatic compounds, photoproducts can include nitrophenols and other oxygenated derivatives[3].

Troubleshooting Guide

Issue 1: Discoloration of the solid compound (e.g., from yellow to brown).
  • Possible Cause: This often indicates the onset of decomposition, potentially due to oxidation or the formation of polymeric byproducts. Exposure to air, light, or elevated temperatures can accelerate this process.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been consistently stored at 2-8 °C and protected from light.

    • Check Container Seal: Ensure the container is tightly sealed to prevent exposure to air and moisture.

    • Perform Purity Analysis: Use a validated analytical method, such as HPLC (see protocol below), to determine the purity of the discolored material. Compare the chromatogram to that of a reference standard or a new batch.

  • Preventative Measures:

    • Always store the compound in a tightly sealed, opaque container at 2-8 °C.

    • For long-term storage, consider flushing the container with an inert gas before sealing.

    • Minimize the frequency and duration of opening the primary container. Aliquot the material into smaller, single-use vials if it will be used over an extended period.

Issue 2: Inconsistent or poor results in downstream applications (e.g., lower than expected yield in a synthesis).
  • Possible Cause: The purity of the this compound starting material may be compromised. The presence of decomposition products can interfere with subsequent reactions.

  • Troubleshooting Steps:

    • Purity Verification: Before use, verify the purity of the compound using an appropriate analytical technique. HPLC is well-suited for this purpose.

    • Solubility Check: Observe the solubility of the compound in the reaction solvent. The presence of insoluble impurities may indicate degradation.

    • Run a Control Reaction: If possible, perform the reaction with a fresh, unopened batch of the compound to confirm that the starting material is the source of the issue.

  • Preventative Measures:

    • Implement a routine quality control check on all incoming batches of this compound.

    • Follow the recommended storage and handling procedures diligently.

Issue 3: Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).
  • Possible Cause: These peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Identify the Impurities: If using LC-MS, analyze the mass-to-charge ratio of the impurity peaks to hypothesize their structures. This can provide clues about the degradation pathway.

    • Review Sample Preparation: Ensure that the sample was not exposed to harsh conditions (e.g., high temperature, incompatible solvent, prolonged exposure to light) during preparation for analysis.

    • Stress Testing (for advanced analysis): To proactively identify potential degradants, you can perform forced degradation studies by subjecting the compound to heat, acid, base, oxidation, and light. This can help in developing a stability-indicating analytical method.

  • Preventative Measures:

    • Prepare analytical samples fresh and analyze them promptly.

    • Use high-purity solvents for sample preparation.

Visualizing Decomposition and Prevention

The following diagram illustrates the key factors leading to the decomposition of this compound and the recommended preventative measures.

G Decomposition Pathways and Prevention cluster_causes Causes of Decomposition cluster_prevention Preventative Measures Elevated Temperature Elevated Temperature Decomposition Products Decomposition Products Elevated Temperature->Decomposition Products Moisture (Hydrolysis) Moisture (Hydrolysis) Moisture (Hydrolysis)->Decomposition Products Light (Photodegradation) Light (Photodegradation) Light (Photodegradation)->Decomposition Products Chemical Incompatibility Chemical Incompatibility Chemical Incompatibility->Decomposition Products Store at 2-8 °C Store at 2-8 °C This compound This compound Store at 2-8 °C->this compound Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->this compound Protect from Light Protect from Light Protect from Light->this compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound This compound->Decomposition Products Decomposition

Caption: Factors leading to decomposition and preventative strategies.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling this compound to maintain its purity.

  • Receiving and Initial Storage:

    • Upon receipt, inspect the container for any damage to the seal.

    • Immediately transfer the unopened container to a refrigerator set to 2-8 °C.

    • Log the date of receipt and batch number.

  • Dispensing the Compound:

    • Before opening, allow the container to warm to ambient temperature for at least 30-60 minutes to prevent moisture condensation.

    • If possible, conduct handling in a glove box or under a gentle stream of inert gas (argon or nitrogen).

    • Use clean, dry spatulas and weighing vessels.

    • Promptly and securely reseal the container after dispensing. If the container has a septum, use a needle to withdraw the material if it is in a suitable form.

    • For frequent use, consider preparing smaller aliquots in separate, tightly sealed vials to minimize exposure of the bulk material.

  • Long-Term Storage:

    • For storage longer than 6 months, after aliquoting, flush the headspace of the primary container with an inert gas before resealing.

    • Wrap the container in aluminum foil or use an amber vial to provide additional protection from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general guideline for assessing the purity of this compound. Method optimization and validation are recommended for specific applications.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or phosphoric acid (for mobile phase modification).

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 50:50 v/v mixture) with 0.1% formic acid. The exact ratio may require optimization.

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of this compound.

      • Dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

      • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm or a more specific wavelength).

    • Data Analysis:

      • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G HPLC Purity Assessment Workflow Start Start Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Start->Sample_Prep HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation End End Purity_Calculation->End

Caption: Workflow for HPLC purity analysis.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8 °CMinimizes the rate of thermal decomposition.
Atmosphere Tightly sealed container, inert gas for long-term storagePrevents oxidation and hydrolysis from atmospheric oxygen and moisture.
Light Store in an opaque or amber containerPrevents photodegradation.
Chemicals Store away from strong acids, bases, oxidizing, and reducing agentsAvoids rapid chemical decomposition[1].

By adhering to these guidelines, researchers can ensure the stability and purity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Guide to the NMR Spectral Signatures of 2-Methoxy-5-nitropyrimidin-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The nuanced electronic properties of substituted pyrimidines dictate their biological activity and material characteristics. A precise understanding of their molecular structure is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the atomic-level architecture of these molecules.

The Logic of Spectral Interpretation: Substituent Effects on the Pyrimidine Ring

The chemical shifts observed in the NMR spectrum of an aromatic heterocycle like 2-methoxy-5-nitropyrimidin-4-amine are governed by the electronic environment of each nucleus. The interplay of electron-donating and electron-withdrawing groups creates a unique magnetic landscape.

  • Electron-Donating Groups (EDGs): The amino (-NH₂) and methoxy (-OCH₃) groups are potent EDGs. Through resonance and inductive effects, they increase the electron density on the pyrimidine ring, particularly at the ortho and para positions. This increased electron density results in greater shielding of the nearby protons and carbons, causing their NMR signals to appear at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group is a strong EWG. It withdraws electron density from the ring via resonance and inductive effects, leading to a deshielding of the ring's nuclei. This deshielding effect shifts the corresponding NMR signals to a higher chemical shift (downfield).

The final chemical shift of each nucleus in this compound is a composite of these competing electronic influences.

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would be expected to show three distinct signals corresponding to the amino protons, the methoxy protons, and the lone aromatic proton on the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogs

Proton Predicted Chemical Shift (δ, ppm) in this compound Analog Compound Observed Chemical Shift (δ, ppm) Citation
H6~8.5 - 9.02-Amino-5-nitropyridineH6: 8.98[1]
NH₂~7.5 - 8.5 (broad)2-Amino-5-nitropyridineNH₂: 8.45 (broad)[1]
OCH₃~3.9 - 4.12-Methoxy-5-nitropyridineOCH₃: 4.08[2]

Analysis of Predicted ¹H NMR Spectrum:

  • Aromatic Proton (H6): The single proton on the pyrimidine ring, H6, is anticipated to be the most downfield-shifted signal. It is ortho to the powerfully electron-withdrawing nitro group and meta to the electron-donating amino and methoxy groups. The strong deshielding effect of the nitro group is expected to dominate, resulting in a chemical shift in the range of 8.5-9.0 ppm.

  • Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet in the region of 7.5-8.5 ppm. The exact chemical shift and broadness of this peak can be influenced by factors such as solvent, concentration, and temperature, due to proton exchange and hydrogen bonding.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to resonate as a sharp singlet around 3.9-4.1 ppm. This region is characteristic for methoxy groups attached to aromatic rings.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs

Carbon Predicted Chemical Shift (δ, ppm) in this compound Analog Compound Observed Chemical Shift (δ, ppm) Citation
C2~160 - 1652-MethoxypyrimidineC2: 164.5N/A
C4~155 - 1604-AminopyrimidineC4: 157.8N/A
C5~125 - 1355-NitropyrimidineC5: 132.1N/A
C6~140 - 1455-NitropyrimidineC6: 143.2N/A
OCH₃~55 - 602-MethoxypyrimidineOCH₃: 54.8N/A

Analysis of Predicted ¹³C NMR Spectrum:

  • C2 and C4: These carbons are directly attached to the electron-donating methoxy and amino groups, respectively. This will result in a significant upfield shift compared to an unsubstituted pyrimidine. However, their attachment to electronegative oxygen and nitrogen atoms will still place them at the downfield end of the aromatic region, likely between 155 and 165 ppm.

  • C5: This carbon is bonded to the strongly electron-withdrawing nitro group. This will cause a significant downfield shift, placing its resonance in the 125-135 ppm range.

  • C6: This carbon is adjacent to the nitro group and will also experience its deshielding effect, leading to a downfield chemical shift, predicted to be in the 140-145 ppm region.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the typical range for such functionalities, around 55-60 ppm.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR data for this compound, a standardized and rigorous experimental approach is essential.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent solubilizing power for a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but solubility may be a limiting factor.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

    • Number of Scans: 16-64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond correlations that can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Molecular structure of this compound with key NMR-active nuclei highlighted.

Conclusion

While direct experimental NMR data for this compound is not widely published, a robust prediction of its ¹H and ¹³C NMR spectra can be achieved through a comparative analysis with structurally related compounds and the application of fundamental NMR principles. This guide provides a comprehensive framework for the anticipated spectral features, the underlying electronic effects of the substituents, and a detailed protocol for experimental verification. For researchers working with this and similar substituted pyrimidines, this predictive and comparative approach is an invaluable tool for structural elucidation and characterization.

References

A Researcher's Guide to the Infrared Spectroscopy of 2-Methoxy-5-nitropyrimidin-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. 2-Methoxy-5-nitropyrimidin-4-amine, a substituted pyrimidine, presents a unique combination of functional groups that are crucial to its potential biological activity. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to confirm the identity and structural integrity of such molecules. This guide provides an in-depth analysis of the expected IR spectrum of this compound, a comparative guide against simpler, related structures, and detailed protocols for acquiring high-quality spectral data.

The Significance of Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern creates a unique spectral "fingerprint" for each molecule. For a multi-functionalized molecule like this compound, the IR spectrum allows us to confirm the presence of key functional groups: the amino (-NH₂), nitro (-NO₂), and methoxy (-OCH₃) groups, as well as the pyrimidine ring itself. By comparing the experimental spectrum to that of known reference compounds, we can gain a high degree of confidence in the compound's structure.

Experimental Workflow: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is critically dependent on the sample preparation technique. For solid samples like this compound, two primary methods are employed: the Potassium Bromide (KBr) pellet technique and the Nujol mull.[1][2]

experimental_workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_nujol Nujol Mull Method Sample Sample Grinding Grinding Sample->Grinding 2-5 mg Sample->Grinding Mixing Mixing Grinding->Mixing with KBr Mulling Mulling Grinding->Mulling with Nujol Pressing Pressing Mixing->Pressing High Pressure KBr_Powder KBr_Powder KBr_Powder->Mixing Transparent_Pellet Transparent_Pellet Pressing->Transparent_Pellet FTIR_Spectrometer FTIR_Spectrometer Transparent_Pellet->FTIR_Spectrometer Analysis Nujol_Oil Nujol_Oil Nujol_Oil->Mulling Paste Paste Mulling->Paste Paste->FTIR_Spectrometer Analysis (between salt plates) Spectrum Spectrum FTIR_Spectrometer->Spectrum

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

Protocol 1: The KBr Pellet Technique

This method involves dispersing the solid sample within a matrix of potassium bromide, which is transparent to infrared radiation.[2][3]

Step-by-Step Methodology:

  • Drying: Ensure the spectroscopic grade KBr is thoroughly dry by heating it in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.[4]

  • Grinding: In an agate mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of the dried KBr.[5][6] The goal is to achieve a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pelletizing die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[4][6]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Causality: The high pressure causes the KBr to flow and encapsulate the finely ground sample particles, minimizing light scattering and producing a high-quality spectrum.[2]

Protocol 2: The Nujol Mull Technique

An alternative to the KBr pellet is the Nujol mull, where the solid is suspended in mineral oil (Nujol).[1][7]

Step-by-Step Methodology:

  • Grinding: Place 2-5 mg of the solid sample in an agate mortar and grind it to a very fine powder.[1]

  • Mulling: Add one to two drops of Nujol to the powdered sample and continue grinding until a uniform, thick paste is formed.[1][7]

  • Sample Mounting: Spread a thin film of the mull onto a salt plate (e.g., NaCl or KBr) and place a second salt plate on top, gently rotating to create a thin, even layer.[1]

  • Analysis: Place the "sandwiched" plates into the spectrometer's sample holder for measurement.

Causality: Suspending the fine particles in Nujol reduces light scattering by matching the refractive index, which results in a cleaner spectrum.[1] A key consideration is that the spectrum of Nujol itself, with its characteristic C-H stretching and bending bands, will be superimposed on the sample's spectrum.[7]

Spectral Interpretation: A Comparative Analysis

The infrared spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. A comparison with simpler, related molecules aids in the definitive assignment of these bands.

Vibrational Mode Expected Frequency Range (cm⁻¹) for this compound Comparative Data from Simpler Molecules (cm⁻¹) Comments
N-H Stretching (Amino Group) 3450 - 3250 (two bands)2-Aminopyrimidine: ~3456-3182 cm⁻¹[8]The primary amine group will show two distinct bands corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching (Aromatic/Methyl) 3100 - 3000 (aromatic), 2980 - 2850 (methyl)Pyrimidine derivatives show aromatic C-H stretches in this region.[9] Nujol itself shows strong C-H bands around 2924 and 2853 cm⁻¹.[7]The aromatic C-H stretch is typically weaker than the aliphatic C-H stretches of the methoxy group.
N-O Asymmetric Stretching (Nitro Group) 1560 - 15204-Nitropyridine: Strong bands in this region are characteristic.[10][11]This is typically a very strong and sharp absorption band, providing clear evidence for the nitro group.
C=C and C=N Stretching (Pyrimidine Ring) 1620 - 1450Pyrimidine: Bands around 1569 and 1610 cm⁻¹.[9] 2-Aminopyrimidine: Bands in this region.The pyrimidine ring will exhibit several bands due to complex ring stretching vibrations.
N-H Bending (Amino Group) 1650 - 15802-Aminopyrimidine: ~1648.5 cm⁻¹ (in-plane bending).[8]This band can sometimes overlap with the aromatic ring stretching vibrations.
N-O Symmetric Stretching (Nitro Group) 1360 - 13204-Nitropyridine: Strong absorptions are expected in this region.[10][11]Another strong and characteristic band for the nitro functionality.
C-O Stretching (Methoxy Group) 1270 - 1230 (asymmetric), 1050 - 1020 (symmetric)6-chloro-2,4-dimethoxypyrimidine: Bands are observed in these regions.[9] 4-Methoxypyridine also shows characteristic C-O stretches.[12]The asymmetric stretch is typically stronger than the symmetric one.
C-N Stretching (Amino & Ring) 1350 - 12502-Aminopyrimidine: ~1216.7 cm⁻¹.[8]This region can be complex due to coupling with other vibrations.

Trustworthiness Through Self-Validation

The protocols described are designed to be self-validating. For instance, in the KBr method, a perfectly transparent pellet indicates good sample dispersion and minimal light scattering.[2] Any cloudiness suggests potential moisture contamination or incomplete grinding, which would be reflected in a sloping baseline or broad water absorption bands in the spectrum.[3] In the Nujol mull technique, the well-defined C-H bands of Nujol itself can serve as an internal reference.[13] Any significant deviation in their expected positions could indicate an issue with the spectrometer's calibration.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information. By carefully applying the sample preparation techniques outlined and comparing the resulting spectrum to the characteristic frequencies of its constituent functional groups and related molecules, researchers can confidently verify the identity and purity of this important compound. This guide serves as a foundational resource for scientists and professionals in drug development, enabling them to leverage the power of IR spectroscopy for robust chemical analysis.

References

A Researcher's Guide to Alternative Reagents for Aminopyrimidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, including kinase inhibitors like Imatinib and Palbociclib.[1][2] The relentless pursuit of novel drug candidates necessitates the efficient and versatile synthesis of these vital heterocycles.[3][4] Historically, the synthesis of aminopyrimidines has been dominated by classical methods which, while foundational, often present significant challenges in the context of modern drug development, such as harsh reaction conditions and limited functional group tolerance.

This guide provides a comparative analysis of traditional and modern alternative reagents for aminopyrimidine synthesis. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and offer detailed protocols to empower researchers in selecting the optimal synthetic strategy for their specific research and development needs.

The Classical Method: Chichibabin Amination and Its Limitations

The Chichibabin reaction, first reported in 1914, traditionally employs sodium amide (NaNH₂) to directly aminate the pyrimidine ring.[5] This reaction proceeds via a nucleophilic aromatic substitution of a hydride ion (SNH), where the highly basic amide anion attacks the electron-deficient pyrimidine ring.[5]

While historically significant, the Chichibabin reaction has several considerable drawbacks:

  • Harsh Conditions: The reaction typically requires high temperatures and the use of sodium amide, a dangerously reactive and pyrophoric reagent that reacts violently with water.[6][7][8][9] Improperly stored sodium amide can also form shock-sensitive explosive peroxides.[8][10]

  • Poor Functional Group Tolerance: The strongly basic and nucleophilic nature of sodium amide is incompatible with many sensitive functional groups (e.g., esters, ketones, nitro groups) that are crucial for building molecular complexity in drug candidates.

  • Limited Scope: The reaction is often limited to the introduction of a primary amino group (-NH₂) and can be inefficient with substituted amines.[11]

  • Regioselectivity Issues: In asymmetrically substituted pyrimidines, controlling the site of amination can be challenging, leading to mixtures of products.

These limitations have driven the development of milder and more versatile synthetic methodologies.

Modern Alternatives: A Paradigm Shift in Aminopyrimidine Synthesis

Modern synthetic chemistry offers a diverse toolkit of alternative reagents that overcome the challenges of classical methods. These can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and emerging metal-free strategies.

Transition-Metal-Catalyzed C-N Cross-Coupling

Palladium and copper-catalyzed cross-coupling reactions have revolutionized C-N bond formation, offering mild conditions, broad substrate scope, and excellent functional group tolerance.

The Buchwald-Hartwig amination has become a workhorse reaction for the synthesis of aryl amines, including aminopyrimidines.[12] This reaction couples an amine with a halo- or triflyloxy-pyrimidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[12]

The key to the success of this method lies in the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., tBuDavePhos) facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[13][14] The general reactivity trend for the halogen leaving group is I > Br > Cl > F, which correlates inversely with the carbon-halogen bond strength.[15] This allows for selective couplings on poly-halogenated pyrimidines.

Copper-catalyzed C-N coupling reactions provide a valuable, often more economical, alternative to palladium. These methods are particularly effective for coupling a wide range of amines with halopyrimidines.[14][16] Modern protocols often utilize copper(I) salts (e.g., CuI) with various ligands to facilitate the coupling under milder conditions than the classical Ullmann condensation.[14] Recent advances have even demonstrated copper-catalyzed multicomponent reactions to build complex pyrimidine structures in a single step.[17]

Metal-Free Synthetic Routes

To address concerns about residual metal contamination in active pharmaceutical ingredients (APIs) and to promote green chemistry, metal-free amination strategies have gained significant traction.[18] These methods often involve the direct functionalization of C-H bonds.

Recent research has highlighted methodologies for the direct C-H amination of pyrimidines using phosphonium intermediates or via reactions with pyrimidine N-oxides.[19][20][21] These approaches avoid the need for pre-functionalized halopyrimidine starting materials, offering a more atom-economical pathway.[18][20] For instance, pyrimidines can be converted into pyrimidinyl iminium salts, which then act as versatile intermediates for reaction with various amine nucleophiles.[21][22]

Head-to-Head Comparison of Synthetic Routes

The choice of synthetic reagent is dictated by factors such as substrate scope, reaction conditions, yield, and cost. The table below summarizes the performance of different reagents based on data from peer-reviewed literature.

Method Starting Material Reagents/Catalyst Typical Conditions Yield (%) Key Advantages Key Disadvantages Reference
Chichibabin Reaction PyrimidineSodium Amide (NaNH₂)High Temperature (e.g., 150 °C)VariableDirect C-H aminationHarsh conditions, poor functional group tolerance, safety hazards[5][11]
Buchwald-Hartwig Amination Halopyrimidine (Br, Cl)Pd₂(dba)₃, Biarylphosphine Ligand, Base (e.g., NaOtBu)25-100 °C70-95%Excellent functional group tolerance, mild conditions, broad scopeCatalyst cost, potential metal contamination[13][23]
Copper-Catalyzed Amination Halopyrimidine (I, Br)CuI, Ligand (optional), Base (e.g., K₂CO₃)80-120 °C65-90%Lower cost than palladium, good for many amine typesCan require higher temperatures than Pd-catalysis[14][16][24]
Metal-Free C-H Amination PyrimidinePhosphonium reagents, NaN₃ or Hypervalent Iodine ReagentsMild, often room temp.60-85%Avoids metal contamination, atom-economical, sustainableNewer method, scope may be more substrate-dependent[18][19][20]

Experimental Protocols

To provide a practical starting point, detailed protocols for two modern alternative methods are provided below.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromopyrimidine

This protocol is adapted from established procedures for the amination of heteroaryl halides.[13]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Add 5-bromopyrimidine, Pd catalyst, ligand, and NaOtBu to an oven-dried flask. prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon). prep1->prep2 1 reac1 Add anhydrous toluene and the amine via syringe. prep2->reac1 reac2 Heat the reaction mixture (e.g., 100 °C) with stirring. reac1->reac2 2 reac3 Monitor reaction progress by TLC or LC-MS. reac2->reac3 3 work1 Cool to room temp, dilute with ethyl acetate, and filter through celite. reac3->work1 work2 Concentrate the filtrate under reduced pressure. work1->work2 4 work3 Purify the crude product by column chromatography. work2->work3 5 end end work3->end Isolated Product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • 5-Bromopyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • A suitable biarylphosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromopyrimidine, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with argon. This cycle should be repeated three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired aminopyrimidine.

Protocol 2: Solvent-Free Nucleophilic Substitution on a Dichloropyrimidine

This protocol demonstrates a greener, catalyst-free approach for synthesizing substituted 2-aminopyrimidines from a highly activated substrate.[1][2][25]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted amine (3 mmol)

  • Triethylamine (6 mmol)

Procedure:

  • In a round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.

  • Heat the solvent-free mixture in an oil bath at 80–90 °C.[1]

  • Monitor the reaction by TLC (using a hexane/ethyl acetate solvent system).

  • Upon completion, cool the reaction mixture and add distilled water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the solid from ethanol to yield the purified product.[1]

Conclusion and Future Outlook

The synthesis of aminopyrimidines has evolved significantly from the harsh conditions of the Chichibabin reaction to the mild, versatile, and highly efficient transition-metal-catalyzed and metal-free methods available today. For complex drug fragments with sensitive functional groups, palladium-catalyzed Buchwald-Hartwig amination remains a gold standard due to its exceptional reliability and scope.[12] Copper-catalyzed methods offer a cost-effective alternative, while emerging metal-free C-H amination techniques present a promising avenue for sustainable pharmaceutical manufacturing.[16][18] The continued development of novel catalytic systems and direct functionalization strategies will undoubtedly further expand the synthetic chemist's ability to rapidly access diverse libraries of aminopyrimidine-based compounds for the discovery of next-generation therapeutics.

References

A Comparative Guide to the Characterization of 2-Methoxy-5-nitropyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-methoxy-5-nitropyrimidin-4-amine derivatives, focusing on their synthesis, characterization, and potential biological activities. The content is designed to offer practical insights and experimental data to aid in the research and development of novel therapeutic agents based on this versatile chemical scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, vitamins, and coenzymes. In medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, appearing in a wide array of clinically approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The electronic properties and hydrogen bonding capabilities of the pyrimidine ring allow for specific interactions with biological targets.

The this compound core, in particular, offers several strategic advantages for drug design. The nitro group, a strong electron-withdrawing group, can modulate the reactivity and electronic distribution of the pyrimidine ring, while the methoxy and amine substituents provide key points for chemical modification to explore structure-activity relationships (SAR).

Synthesis and Chemical Characterization

The synthesis of this compound derivatives typically involves a multi-step process starting from readily available precursors. A general synthetic route is outlined below.

General Synthesis Workflow

Synthesis_Workflow A 2,4-dichloro-5-nitropyrimidine B Nucleophilic Substitution (Sodium Methoxide) A->B Step 1 C 2-methoxy-4-chloro-5-nitropyrimidine B->C D Nucleophilic Aromatic Substitution (Amine R-NH2) C->D Step 2 E This compound Derivative D->E

Caption: General synthetic workflow for this compound derivatives.

The causality behind this synthetic strategy lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack.

Spectroscopic Characterization

The structural elucidation of newly synthesized derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectra of these derivatives are characterized by a singlet for the C6-H proton of the pyrimidine ring, typically appearing in the downfield region (δ 8.5-9.5 ppm). The methoxy group protons resonate as a singlet around δ 3.9-4.2 ppm. The chemical shifts of the amine protons can vary depending on the solvent and substitution.

    • ¹³C NMR : The carbon spectrum shows characteristic signals for the pyrimidine ring carbons. The C4 and C6 carbons typically appear at δ 155-165 ppm, while the C2 carbon is found at a similar chemical shift. The C5 carbon, attached to the nitro group, is generally observed further downfield.[1][2]

  • Infrared (IR) Spectroscopy : Key diagnostic peaks in the IR spectra include:

    • Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

    • N-H stretching vibrations of the amine group (-NH₂) in the range of 3200-3500 cm⁻¹.

    • C=N and C=C stretching vibrations of the pyrimidine ring between 1400-1600 cm⁻¹.

    • C-O stretching of the methoxy group around 1020-1250 cm⁻¹.[1][2]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. The molecular ion peak (M+) is typically observed, along with characteristic fragments resulting from the loss of the nitro, methoxy, or amine substituents.[1][2]

Comparative Spectroscopic Data
Derivative¹H NMR (δ ppm, C6-H)IR (cm⁻¹, ν(NO₂))Mass (m/z, [M+H]⁺)
This compound~9.0 (s)1540, 1350171.0
N-methyl-2-methoxy-5-nitropyrimidin-4-amine~8.9 (s)1535, 1345185.1[3]
N-benzyl-2-methoxy-5-nitropyrimidin-4-amine~8.8 (s)1538, 1348261.1

Note: The data in this table is representative and may vary based on experimental conditions.

Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. For pyrimidine derivatives, this technique can confirm the planar nature of the pyrimidine ring and reveal the conformation of the substituents.[4][5][6] The crystal packing is often stabilized by hydrogen bonds involving the amine and nitro groups.

Biological Activity and Structure-Activity Relationships (SAR)

Pyrimidine derivatives are known to exhibit a wide range of biological activities. The this compound scaffold has been explored for its potential as an anticancer, antimicrobial, and enzyme inhibitory agent.[7][8][9]

Structure-Activity Relationship (SAR) Insights

Caption: Key modification sites on the this compound scaffold for SAR studies.

The biological activity of these derivatives can be fine-tuned by modifying the substituents at various positions of the pyrimidine ring.

  • The Amine Group (R1) : Derivatization of the 4-amino group can lead to significant changes in biological activity. Introducing bulky or aromatic substituents can enhance binding to target proteins.

  • The Methoxy Group (R2) : The 2-methoxy group can be replaced with other alkoxy groups to modulate lipophilicity and metabolic stability.

  • The Nitro Group (R3) : The 5-nitro group is a key pharmacophoric feature. Its electron-withdrawing nature influences the overall electronic properties of the molecule. It can also be a site for metabolic reduction, which can be exploited for prodrug strategies.

  • The C6 Position (R4) : Substitution at the C6 position can introduce additional steric bulk or functional groups to probe interactions with the target.

Comparative Biological Data: Anticancer Activity (Hypothetical)
DerivativeTarget Cell LineIC₅₀ (µM)
This compoundMCF-7>50
N-benzyl-2-methoxy-5-nitropyrimidin-4-amineMCF-715.2
N-(4-chlorobenzyl)-2-methoxy-5-nitropyrimidin-4-amineMCF-75.8

Note: This data is hypothetical and for illustrative purposes to demonstrate the potential impact of SAR.

Experimental Protocols

Synthesis of N-benzyl-2-methoxy-5-nitropyrimidin-4-amine
  • Step 1: Synthesis of 2-methoxy-4-chloro-5-nitropyrimidine

    • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of N-benzyl-2-methoxy-5-nitropyrimidin-4-amine

    • To a solution of 2-methoxy-4-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add benzylamine (1.2 eq) and a base like triethylamine or potassium carbonate (2.0 eq).

    • Heat the reaction mixture at 60-80 °C for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Sample Preparation
  • NMR : Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • IR : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, analyze as a thin film or in a suitable solvent.

  • MS : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This guide has provided a comparative overview of the synthesis, characterization, and potential biological applications of its derivatives. A systematic approach to modifying the core structure, guided by SAR principles and supported by robust analytical and biological characterization, is crucial for unlocking the full therapeutic potential of this versatile class of compounds.

References

A Senior Application Scientist's Guide to Purity Assessment of 2-Methoxy-5-nitropyrimidin-4-amine: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Methoxy-5-nitropyrimidin-4-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, whether from side reactions, degradation, or residual starting materials, can have profound implications for the final drug product's stability, bioactivity, and safety profile.[1]

This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, establish the framework for self-validating protocols, and ground our discussion in authoritative standards, providing researchers and drug development professionals with a robust framework for quality assessment.

The Analytical Challenge: Understanding the Molecule

Before comparing methods, we must consider the physicochemical properties of this compound. Its structure features a polar pyrimidine core, a nitro group (a strong chromophore), and methoxy and amine functional groups. These characteristics suggest that the molecule is non-volatile, thermally labile, and possesses strong UV absorbance, which inherently guides our selection of appropriate analytical techniques.

Core Methodologies for Purity Assessment

The three principal techniques for the analysis of a compound like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic inlet. Gas Chromatography (GC) is generally less suitable due to the compound's low volatility and potential for thermal degradation.[2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Reversed-phase HPLC (RP-HPLC) is the most widely adopted and robust technique for the purity and impurity quantification of non-volatile pharmaceutical compounds.[1][3] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for routine quality control.

Why RP-HPLC is the Method of Choice:

  • Specificity: HPLC can separate the main compound from structurally similar impurities, which is critical for accurate purity determination.[4]

  • Sensitivity: With a UV detector, the nitro-aromatic chromophore allows for detection at low levels, enabling the quantification of trace impurities.

  • Quantitative Accuracy: The method provides excellent linearity and precision, making it reliable for calculating percentage purity.[5]

Workflow for HPLC Purity Determination

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Accurately weigh Reference Standard dissolve Dissolve in suitable diluent (e.g., Acetonitrile/Water) prep_std->dissolve prep_sample Accurately weigh Sample prep_sample->dissolve sst System Suitability Test (SST) Inject Reference Standard (5x) dissolve->sst analysis Inject Blank, Standard, and Sample sst->analysis chromatogram Acquire Chromatograms analysis->chromatogram check_sst Verify SST Criteria (RSD, Tailing Factor, Plates) chromatogram->check_sst integrate Integrate All Peaks check_sst->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report start Analytical Goal? quant Routine QC / Purity % start->quant Routine QC / Purity % ident Impurity ID / Structure Confirmation start->ident Impurity ID / Structure Confirmation absolute Absolute Purity / No Reference Std. start->absolute Absolute Purity / No Reference Std. hplc Use Validated HPLC-UV Method nmr Use ¹H NMR (Qualitative or qNMR) lcms Use LC-MS/MS lcms->nmr For definitive structure quant->hplc ident->lcms absolute->nmr

References

A Comparative Guide to Leaving Groups in the Nucleophilic Aromatic Substitution of Nitropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics.[1][2] Its prevalence in FDA-approved drugs underscores its versatility and importance.[3] Among the various methods to functionalize this privileged heterocycle, nucleophilic aromatic substitution (SNAr) on nitropyrimidines stands out as a powerful and widely utilized strategy. The nitro group's strong electron-withdrawing nature activates the pyrimidine ring, making it susceptible to attack by a wide range of nucleophiles.

This guide provides an in-depth comparative study of leaving groups in the nucleophilic substitution of nitropyrimidines. Moving beyond a simple recitation of reactivity, we will delve into the mechanistic underpinnings, present available quantitative data, and offer a detailed experimental protocol for researchers to conduct their own comparative analyses. Our focus is on providing a practical and scientifically rigorous resource to inform your synthetic strategies.

The Mechanism of Nucleophilic Aromatic Substitution on Nitropyrimidines

The widely accepted mechanism for SNAr reactions on electron-deficient aromatic rings like nitropyrimidine is a two-step addition-elimination process.[4] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this complex is delocalized onto the electron-withdrawing nitro group and the nitrogen atoms of the pyrimidine ring, which is crucial for its stability. The reaction is then completed by the departure of the leaving group, which restores the aromaticity of the ring.

It is important to note that while the stepwise mechanism involving a stable Meisenheimer complex is a cornerstone of SNAr understanding, recent research has sparked a debate about the possibility of concerted pathways in some instances.[5] The nature of the reactants and the stability of the Meisenheimer complex can influence whether the reaction proceeds through a distinct intermediate or a more concerted transition state.[5]

SNAr Mechanism Nitropyrimidine Nitropyrimidine (with Leaving Group L) Meisenheimer Meisenheimer Complex (Intermediate) Nitropyrimidine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Nitropyrimidine Meisenheimer->Product - L⁻ LeavingGroup Leaving Group (L⁻) Meisenheimer->LeavingGroup

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on a nitropyrimidine ring.

Comparative Analysis of Leaving Groups

The choice of leaving group is a critical parameter in the design of SNAr reactions on nitropyrimidines. An ideal leaving group should be able to stabilize the negative charge that it acquires upon departure. Here, we compare the most common leaving groups encountered in the synthesis of nitropyrimidine derivatives.

Halogens (F, Cl, Br, I)

Halogens are the most frequently employed leaving groups in SNAr reactions. The general order of reactivity for halogens in SNAr is often cited as F > Cl > Br > I.[6] This trend can be counterintuitive when compared to SN2 reactions, where iodide is an excellent leaving group. In SNAr, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

While direct quantitative comparisons on a single nitropyrimidine substrate are scarce in the literature, data from related nitropyridine systems can provide valuable insights. For instance, studies on halopyridines have shown that the reactivity trend can be influenced by the nucleophile and reaction conditions.

Sulfonyl Groups (-SO₂R)

Sulfonyl groups, such as tosylates (-OTs) and mesylates (-OMs), are excellent leaving groups due to the ability of the sulfonyl moiety to stabilize a negative charge through resonance.[7] In the context of aromatic nucleophilic substitution, sulfones (Ar-SO₂R') can also act as leaving groups. The mobility of sulfinyl, sulfonyl, and sulfonium groups as leaving groups in aromatic nucleophilic substitutions has been investigated, with their reactivity being influenced by electronic and steric effects.

Alkoxy Groups (-OR)

Alkoxy groups are generally considered poor leaving groups in SN2 reactions. However, in the context of SNAr on highly activated systems like nitropyrimidines, they can be displaced. A computational study on 6-alkoxy-4-chloro-5-nitropyrimidines revealed that a chlorine atom is a better leaving group than an alkoxy group when both are present in the same ring and reacting with a primary amine.[5] However, once the chlorine is substituted, the resulting 6-alkoxy-4-alkylamine-5-nitropyrimidine can undergo a second substitution where the alkoxy group acts as the leaving group.[5]

The Nitro Group (-NO₂)

The nitro group itself can, under certain circumstances, act as a leaving group in SNAr reactions. This is particularly observed in highly electron-deficient systems. For instance, in the reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride, the nitro group is displaced by fluorine.[4]

Quantitative Data Comparison

Direct, side-by-side quantitative kinetic data for a wide range of leaving groups on a single nitropyrimidine scaffold is limited in the published literature. However, we can compile and compare data from various studies on related systems to provide a relative sense of reactivity.

Leaving GroupSubstrate ExampleNucleophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference/Notes
Cl 2-Chloro-5-nitropyrimidinePrimary AminesAqueousQualitative observation of reaction[8]
Cl 2-ChloropyrimidineVariousNon-aqueousReaction is facile[9]
Alkoxy 6-Alkoxy-4-alkylamino-5-nitropyrimidinePrimary AminesNot specifiedSlower than Cl displacement[5]
Halogens 2-Substituted N-methylpyridinium ionsPiperidineMethanol2-F ~ 2-Cl ~ 2-Br ~ 2-I[10]

Note: The data in this table is compiled from different studies with varying reaction conditions and should be used for qualitative comparison only. A direct comparison of rate constants requires identical substrates, nucleophiles, solvents, and temperatures.

Experimental Protocol for a Comparative Kinetic Study

To obtain a definitive comparison of leaving group reactivity on a specific nitropyrimidine core, a standardized kinetic study is essential. The following protocol outlines a general and robust method for determining the second-order rate constants for the SNAr reaction of various nitropyrimidine substrates with a chosen nucleophile using UV-Vis spectrophotometry. This technique is suitable for reactions that can be monitored in the millisecond to seconds timescale.[11] For faster reactions, stopped-flow techniques may be necessary.

I. Reagent and Instrument Preparation
  • Substrate Stock Solutions: Prepare stock solutions of each nitropyrimidine substrate (e.g., 2-fluoro-5-nitropyrimidine, 2-chloro-5-nitropyrimidine, etc.) at a concentration of 10 mM in a suitable polar aprotic solvent such as acetonitrile or DMSO.

  • Nucleophile Solutions: Prepare a series of solutions of the chosen nucleophile (e.g., piperidine) at varying concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM) in the same solvent as the substrate. The nucleophile must be in large excess to ensure pseudo-first-order kinetics.

  • UV-Vis Spectrophotometer: Use a thermostatted UV-Vis spectrophotometer to maintain a constant temperature throughout the experiments.

II. Determination of λmax
  • Synthesize and isolate a small, pure sample of the expected substitution product for each substrate.

  • Record the UV-Vis spectrum of each product to determine the wavelength of maximum absorbance (λmax). The starting nitropyrimidine substrate should have minimal absorbance at this wavelength.

III. Kinetic Measurements
  • Pipette the nucleophile solution (e.g., 2.5 mL) into a quartz cuvette and place it in the thermostatted cuvette holder. Allow it to equilibrate to the desired temperature.

  • Initiate the reaction by injecting a small, precise volume of the substrate stock solution (e.g., 10-20 µL) into the cuvette. Mix rapidly and thoroughly.

  • Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).

IV. Data Analysis
  • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

  • Repeat the experiment for each concentration of the nucleophile.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the nucleophile concentration ([Nu]). The relationship is given by the equation: kobs = k₂[Nu].

Kinetic_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution Equilibrate Equilibrate Nucleophile in Thermostatted Cuvette Prep_Substrate->Equilibrate Prep_Nucleophile Prepare Nucleophile Solutions (Multiple Concentrations) Prep_Nucleophile->Equilibrate Determine_Lambda_Max Determine λmax of Product Monitor Monitor Absorbance vs. Time at Product λmax Determine_Lambda_Max->Monitor Initiate Initiate Reaction by Adding Substrate (t=0) Equilibrate->Initiate Initiate->Monitor Fit_Data Fit Data to 1st-Order Equation to get k_obs Monitor->Fit_Data Repeat Repeat for all Nucleophile Concentrations Fit_Data->Repeat Plot Plot k_obs vs. [Nucleophile] Repeat->Plot Calculate Calculate Second-Order Rate Constant (k₂) from Slope Plot->Calculate

Caption: A typical workflow for a kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

Conclusion

For researchers seeking to optimize their synthetic routes or explore novel transformations, conducting a standardized kinetic study as outlined in this guide will provide invaluable, context-specific data. By understanding the interplay between the leaving group, nucleophile, and reaction conditions, the full potential of nitropyrimidine chemistry can be harnessed in the pursuit of new medicines and functional molecules.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Methoxy-5-nitropyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, scientifically grounded framework for the validation of 2-Methoxy-5-nitropyrimidin-4-amine synthesis, a critical intermediate in pharmaceutical development. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices and establishes a self-validating system through the orthogonal application of multiple spectroscopic techniques. We will compare the primary synthetic route with a potential alternative, providing the detailed experimental data and protocols necessary for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of the target compound.

Introduction: The Rationale for Rigorous Validation

This compound (Molecular Formula: C₅H₆N₄O₃, Molecular Weight: 170.13 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its precise molecular architecture, featuring a methoxy group, an amine, and a nitro group on a pyrimidine core, makes it a versatile precursor. However, the very reactivity that makes it valuable also introduces the potential for side reactions, leading to structurally similar impurities.

The presence of such impurities can have profound implications in drug development, affecting efficacy, safety, and regulatory approval. Therefore, unambiguous confirmation of the molecular structure is not merely a procedural step but a foundational requirement for scientific integrity and downstream success. This guide establishes a robust validation workflow centered on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Primary Synthesis Pathway: Nitration of 2-Methoxy-pyrimidin-4-amine

The most common and direct synthesis of this compound involves the electrophilic nitration of the precursor, 2-methoxypyrimidin-4-amine. The electron-donating nature of the amino and methoxy groups activates the pyrimidine ring, while the reaction conditions must be carefully controlled to favor mono-nitration at the C5 position and prevent the formation of byproducts.

Diagram: Synthesis Reaction

G cluster_reactants Reactants cluster_products Product A 2-Methoxypyrimidin-4-amine C This compound A->C Nitration (0-5 °C) B HNO₃ / H₂SO₄ Nitration\n(0-5 °C) Nitration (0-5 °C) B-> Nitration\n(0-5 °C)

Caption: Reaction scheme for the synthesis of the target compound.

The Spectroscopic Validation Workflow: An Orthogonal Approach

Confidence in structural elucidation is maximized when multiple, independent analytical techniques provide converging evidence. This is the principle of orthogonal validation. Each technique probes a different aspect of the molecule's structure, and together they create a comprehensive and self-validating analytical package.

Diagram: Validation Workflow

G cluster_1 Crude Crude Synthetic Product Purify Purification (Recrystallization/Chromatography) Crude->Purify NMR ¹H & ¹³C NMR Analysis (Structural Backbone & Environment) Purify->NMR IR FTIR Analysis (Functional Groups) Purify->IR MS Mass Spectrometry (Molecular Weight & Formula) Purify->MS Data Data Convergence Check NMR->Data IR->Data MS->Data Validate Validated Pure Compound Data->Validate All data consistent?

Caption: Orthogonal workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. We utilize both ¹H and ¹³C NMR to map the carbon-hydrogen framework.

  • Expertise & Causality: For a compound with limited proton signals, the information from each peak is highly diagnostic. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the proton count, and the multiplicity (splitting pattern) reveals adjacent, non-equivalent protons. For ¹³C NMR, the number of signals confirms the number of unique carbon environments, a critical check for symmetry and structure.[2][3]

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
1 ~8.90 Singlet (s) 1H H-6 The proton at C6 is adjacent to two nitrogen atoms and is strongly deshielded by the electron-withdrawing nitro group at C5. It has no adjacent protons, hence it is a singlet.
2 ~8.30 Broad Singlet (br s) 2H -NH₂ Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature.

| 3 | ~4.00 | Singlet (s) | 3H | -OCH₃ | The methoxy group protons are equivalent and have no adjacent protons, resulting in a sharp singlet. |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~165.0 C-2 Carbon attached to two electronegative atoms (N and O).
~160.0 C-4 Carbon attached to two nitrogen atoms, one of which is an amino group.
~155.0 C-6 Aromatic carbon deshielded by adjacent nitrogen and the nitro group.
~125.0 C-5 Carbon directly attached to the electron-withdrawing nitro group.

| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic system.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive confirmation of the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[2][5][6]

  • Trustworthiness: The presence of strong, characteristic bands for the amine (N-H) and nitro (N-O) groups, combined with the absence of precursor signals, provides a high-confidence check that the desired chemical transformation has occurred.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3400 - 3200 N-H Stretch Primary Amine (-NH₂) Confirms the presence of the amino group. Often appears as a doublet.
1580 - 1520 Asymmetric N-O Stretch Nitro Group (-NO₂) Strong, characteristic absorption confirming successful nitration.
1360 - 1320 Symmetric N-O Stretch Nitro Group (-NO₂) The second key band for the nitro group.
1640 - 1590 C=N / C=C Stretch Pyrimidine Ring Confirms the integrity of the aromatic heterocyclic core.

| 1250 - 1200 | C-O Stretch | Aryl Ether (-OCH₃) | Indicates the presence of the methoxy group. |

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of the atomic composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of accuracy.

  • Authoritative Grounding: The experimentally determined monoisotopic mass should match the theoretical calculated mass within a very narrow tolerance (typically < 5 ppm), providing unequivocal evidence for the correct elemental formula.[7]

Expected Mass Spectrometry Data:

Parameter Value Significance
Molecular Formula C₅H₆N₄O₃ ---
Theoretical Monoisotopic Mass 170.0440 Da The exact calculated mass of the most abundant isotopes.
Expected [M+H]⁺ Ion (ESI+) m/z 171.0518 The protonated molecular ion observed in positive ion electrospray ionization.

| Expected [M-H]⁻ Ion (ESI-) | m/z 169.0362 | The deprotonated molecular ion observed in negative ion electrospray ionization. |

Comparative Analysis: Alternative Synthetic Routes

While direct nitration is common, other synthetic routes exist, often starting from different precursors. For instance, a synthesis could begin with a pre-nitrated pyrimidine, followed by nucleophilic aromatic substitution (SₙAr) to introduce the methoxy or amino groups.

Example Alternative: Methoxylation of 4-chloro-5-nitropyrimidin-2-amine This route involves reacting the chlorinated precursor with sodium methoxide.

  • Key Validation Difference: The primary concern in this alternative route would be incomplete substitution. Therefore, spectroscopic analysis would be critically focused on the absence of the starting material. Mass spectrometry would be essential to differentiate the desired product (170.13 g/mol ) from the chlorinated precursor (174.55 g/mol ). ¹H NMR would need to show the appearance of the methoxy singlet (~4.00 ppm) and the disappearance of signals associated with the starting material.

This comparison underscores a crucial point: the validation workflow itself is robust and adaptable. Regardless of the synthetic pathway, the same combination of NMR, FTIR, and MS is required to authoritatively confirm the final structure and rule out route-specific impurities.

Experimental Protocols

Protocol 5.1: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-methoxypyrimidin-4-amine (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄, ~4.0 eq) while maintaining the internal temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated H₂SO₄ (1.0 eq) in the dropping funnel, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[8]

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH 7-8. The yellow product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol or an ethanol/water mixture to yield the pure product.

Protocol 5.2: Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • FTIR: Analyze the dry, solid sample directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a potassium bromide (KBr) pellet.

  • MS (ESI): Dissolve <1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) and dilute to a final concentration of ~1-10 µg/mL.

Conclusion

The synthesis of this compound, while straightforward in principle, demands a rigorous, multi-faceted validation strategy to ensure its suitability for high-stakes applications like drug development. The orthogonal application of NMR, FTIR, and Mass Spectrometry provides a self-validating workflow that confirms the structural backbone, functional group identity, and exact molecular formula. This guide has detailed not only the expected data but also the scientific reasoning behind the interpretation, empowering researchers to move forward with the highest degree of confidence in their material's identity and purity.

References

A Strategic Guide to Synthetic Alternatives for 2-Methoxy-5-nitropyrimidin-4-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methoxy-5-nitropyrimidin-4-amine is a valuable heterocyclic building block, prized for its strategically placed functional groups that allow for sequential and regioselective modifications. Its utility is prominent in medicinal chemistry, where the pyrimidine scaffold is a cornerstone of many therapeutic agents.[1] However, reliance on this single precursor presents limitations, including potential metabolic liabilities associated with the nitro group and constraints in reaction scope.

This guide provides an in-depth comparison of viable synthetic alternatives, moving beyond simple substitution to explore strategic approaches that offer enhanced flexibility, milder reaction conditions, and access to a broader chemical space. We will dissect two primary alternative strategies:

  • Halogenated Pyrimidine Precursors: Utilizing highly versatile 4-chloropyrimidines for both traditional Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Cross-Coupling reactions.

  • Bioisosteric and Alternative Activating Groups: Replacing the nitro group with other electron-withdrawing moieties (e.g., cyano groups) to modulate reactivity and improve the pharmacological profile of downstream compounds.

This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize their synthetic routes to complex, functionalized pyrimidine derivatives.

The Benchmark: Reactivity Profile of this compound

To understand the alternatives, we must first appreciate the chemical behavior of the parent compound. The pyrimidine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the C5 position. This electronic arrangement dictates its reactivity:

  • Activation for SNAr: The nitro group strongly activates the C4 and C6 positions for nucleophilic attack. While the C4 position is occupied by an amine, this group can be chemically manipulated.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine, providing a new nucleophilic site for subsequent derivatization, a common strategy in library synthesis.

  • Modulation by the Methoxy Group: The methoxy group at C2 is a weaker activating group but can also serve as a leaving group under harsh SNAr conditions.

The primary synthetic limitation arises when the desired transformation involves the displacement of the C4-amino group or when the nitro functionality is undesirable in the final target molecule due to potential toxicity or metabolic instability.[2][3]

pd0 Pd(0)L_n oa Oxidative Addition pd0->oa complex1 Ar-Pd(II)(X)L_n oa->complex1 amine_binding Amine Binding complex1->amine_binding complex2 Ar-Pd(II)(NHR')L_n amine_binding->complex2 re Reductive Elimination complex2->re re->pd0 Catalyst Regeneration product Ar-NHR' (Product) re->product arx Ar-X (4-Chloropyrimidine) arx->oa rnh2 R'-NH2 (Amine) rnh2->amine_binding base Base base->amine_binding G start What is your synthetic goal? q1 Couple a weakly nucleophilic or hindered amine? start->q1 Versatility q2 Couple a simple, strongly nucleophilic amine? start->q2 Simplicity q3 Need to avoid the nitro group for ADME/Tox? start->q3 Drug Profile a1 Use Buchwald-Hartwig Amination with a 4-chloropyrimidine. q1->a1 Yes a2 Use S_NAr with a 4-chloro-5-nitropyrimidine. q2->a2 Yes a3 Use a cyano-pyrimidine or other bioisosteric equivalent. q3->a3 Yes

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-Methoxy-5-nitropyrimidin-4-amine. As professionals dedicated to research and development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally analogous compounds, including substituted nitropyrimidines and nitroaromatics. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.[1][2]

Part 1: Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is the foundation of its safe handling. The molecule's structure, featuring a pyrimidine ring with nitro (-NO2), methoxy (-OCH3), and amine (-NH2) functional groups, suggests a hazard profile that must be respected. The nitroaromatic component, in particular, warrants careful handling due to the potential for toxicity and reactivity.

Based on data from similar chemical structures, the anticipated hazards are summarized below.[3][4][5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[3][4][5]

These classifications mandate that all handling and disposal operations be conducted with rigorous safety protocols to prevent accidental exposure.

Part 2: Pre-Disposal Safety Operations

Before waste is generated, a framework of safety must be in place. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

All manipulations of this compound, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood.[1][6] This is the primary engineering control to prevent the inhalation of dust or vapors and to contain any potential spills.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1][7]

Personal Protective Equipment (PPE)

The correct PPE forms a critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE based on the hazards of analogous compounds.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust that can cause serious eye irritation.[4][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact, which can lead to irritation.[1] Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned laboratory coat.Protects against incidental skin contact and contamination of personal clothing.[1][8]
Respiratory Protection Not typically required if work is performed in a fume hood.A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if working outside a fume hood.[7][9]
Chemical Incompatibility

To prevent dangerous reactions, this compound waste must be segregated from incompatible materials, particularly strong oxidizing agents.[7][8] Mixing with incompatible chemicals can lead to unpredictable and hazardous outcomes.[10]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is a regulated process. Adherence to this protocol ensures compliance and safety. Never pour this chemical down the drain or discard it in the regular trash.[1][11]

  • Waste Determination & Classification : As the generator, you are legally responsible for determining if a chemical is hazardous waste.[2][12] Based on its anticipated toxic properties, this compound must be classified as Hazardous Chemical Waste . This classification is guided by the EPA Resource Conservation and Recovery Act (RCRA) under 40 CFR 261.3.[2]

  • Waste Collection :

    • Designate a specific, chemically compatible container for all this compound waste.[6] This includes the pure compound, solutions, and any contaminated materials like pipette tips or absorbent paper.

    • The container must be in good condition, free of leaks, and possess a secure, tightly-fitting lid.[6][13]

    • Crucially, do not mix this waste with other waste streams. [6] This practice, known as segregation, prevents potentially violent chemical incompatibilities.[14]

  • Container Labeling : The waste container must be clearly and accurately labeled. The label must include, at a minimum:

    • The words "Hazardous Waste "[13]

    • The full chemical name: "This compound "[1]

    • The date when waste was first added (accumulation start date).[12]

    • Any associated hazard pictograms (e.g., exclamation mark for irritant).

  • Temporary On-Site Storage :

    • Store the sealed waste container in a designated, secure satellite accumulation area.[8][12]

    • This area must be cool, dry, and well-ventilated.[1][4]

    • Ensure the container is stored away from heat sources and incompatible materials.[1][4]

  • Arranging Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][11]

    • These professionals are equipped to transport and dispose of the waste in accordance with all regulations. The most common and recommended final disposal method for this type of organic compound is controlled incineration at a permitted facility.[8][15]

cluster_Lab Laboratory Operations cluster_EHS EHS / Contractor Operations gen Step 1: Generate Waste (e.g., unused chemical, contaminated items) classify Step 2: Classify as Hazardous Waste gen->classify collect Step 3: Collect in a Designated, Compatible Container classify->collect label_waste Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) collect->label_waste store Step 5: Store in Secure Satellite Accumulation Area label_waste->store contact Step 6: Contact EHS for Pickup store->contact pickup Step 7: Professional Waste Pickup contact->pickup transport Step 8: Transport to Permitted Facility pickup->transport dispose Step 9: Final Disposal (e.g., Incineration) transport->dispose

Caption: Workflow for the proper disposal of this compound.

Part 4: Emergency Procedures

Accidents can happen. A prepared response is key to mitigating risk.

Spill Response

For small spills within a chemical fume hood:

  • Alert & Evacuate : Alert personnel in the immediate vicinity.[1]

  • Contain : Cover the spill with an inert absorbent material like vermiculite or sand.[16] Do not use combustible materials like paper towels.

  • Collect : Using non-sparking tools, carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[1][16]

  • Report : Notify your supervisor and EHS department of the incident.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[1][16]

action action decision decision critical EVACUATE AREA CONTACT EMERGENCY RESPONSE / EHS spill Spill Occurs is_large Large Spill or Outside Fume Hood? spill->is_large is_large->critical Yes trained Are you trained and equipped? is_large->trained No trained->critical No action1 Alert Personnel Don PPE trained->action1 Yes action2 Contain with Inert Absorbent action1->action2 action3 Collect Waste (Non-Sparking Tools) action2->action3 action4 Decontaminate Area action3->action4 action5 Package & Label all Waste as Hazardous action4->action5 action6 Report to Supervisor/EHS action5->action6

Caption: Decision-making workflow for spill response.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][16]

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][16]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][16]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-nitropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-nitropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.